[1-(2-Fluorophenyl)cyclopentyl]methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(2-fluorophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIJBJGRNSGENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272454 | |
| Record name | 1-(2-Fluorophenyl)cyclopentanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378247-87-1 | |
| Record name | 1-(2-Fluorophenyl)cyclopentanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378247-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)cyclopentanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of [1-(2-Fluorophenyl)cyclopentyl]methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound [1-(2-Fluorophenyl)cyclopentyl]methanamine. Due to the limited availability of direct experimental data for this specific molecule, this document summarizes computed properties from various chemical databases and outlines standardized experimental protocols for the determination of key physicochemical parameters critical in the fields of medicinal chemistry and drug development.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound and its isomers. It is important to note that much of the available data is computationally predicted and awaits experimental verification.
| Property | Value | Source / Notes |
| Molecular Formula | C12H16FN | PubChem CID: 62501124[1] |
| Molecular Weight | 193.26 g/mol | PubChem CID: 62501124[1] |
| Physical Form | Liquid | ChemBridge Hit2Lead[2] |
| LogP (Predicted) | 3.13 | ChemBridge Hit2Lead[2] |
| XLogP3-AA (Predicted) | 2.7 | PubChem CID: 62501124[1] |
| CAS Number | 378247-87-1 | ChemBridge Hit2Lead[2] |
| 1226407-92-6 | PubChem CID: 62501124 (for isomer)[1] |
Note: The LogP and XLogP3-AA values suggest that the compound is lipophilic, which has implications for its solubility, membrane permeability, and potential for metabolism. The liquid physical form at standard conditions indicates a relatively low melting point.
Experimental Protocols for Physicochemical Characterization
Detailed and validated experimental determination of physicochemical properties is a cornerstone of drug discovery and development. Below are standardized methodologies for key experimental assessments.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Procedure: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Data Recording: The temperature is recorded at the moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This temperature is the boiling point of the liquid.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound is 50% ionized and 50% non-ionized.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile for poorly soluble compounds.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.
-
Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
-
Sample Preparation: An excess amount of the solid or liquid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).
-
Equilibration: The mixture is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The saturated solution is filtered or centrifuged to remove any undissolved solid or liquid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the compound in the octanol and aqueous phases of a two-phase system at equilibrium.
Methodology: Shake-Flask Method
-
System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using an appropriate analytical technique (e.g., HPLC-UV/MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
References
[1-(2-Fluorophenyl)cyclopentyl]methanamine chemical structure and IUPAC name.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [1-(2-Fluorophenyl)cyclopentyl]methanamine, a molecule of interest in medicinal chemistry and drug discovery. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A proposed synthetic route is outlined, providing a practical basis for its laboratory preparation. While specific biological data for this compound is not extensively available in public literature, this guide discusses the known activities of structurally similar molecules to provide context for potential research applications.
Chemical Identity and Properties
This compound is a primary amine featuring a cyclopentyl ring substituted with a 2-fluorophenyl group and a methanamine moiety at the same carbon position.
Chemical Structure:
IUPAC Name: this compound[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C12H16FN | [1] |
| Molecular Weight | 193.26 g/mol | [1] |
| CAS Number | 378247-87-1 | [2] |
| Appearance | Liquid (predicted) | [2] |
| LogP (predicted) | 3.13 | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [2] |
Proposed Synthesis Protocol
Precursor:
-
1-(2-Fluorophenyl)cyclopentane-1-carbonitrile (CAS: 214262-89-2)[5]
Proposed Reaction: Nitrile Reduction
The reduction of the nitrile group to a primary amine is a common and efficient transformation in organic synthesis. Several reducing agents can be employed for this purpose.
Method 1: Lithium Aluminum Hydride (LiAlH4) Reduction
-
Reagents and Materials:
-
1-(2-Fluorophenyl)cyclopentane-1-carbonitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1-(2-fluorophenyl)cyclopentane-1-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by the addition of 1 M NaOH solution.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Method 2: Catalytic Hydrogenation
-
Reagents and Materials:
-
1-(2-Fluorophenyl)cyclopentane-1-carbonitrile
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
-
Procedure:
-
Dissolve 1-(2-fluorophenyl)cyclopentane-1-carbonitrile in methanol or ethanol in a high-pressure reaction vessel.
-
Add a catalytic amount of Raney Nickel or Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C.
-
Stir the reaction mixture vigorously until the uptake of hydrogen ceases.
-
Cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst through a pad of Celite and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as described in Method 1.
-
Synthesis Workflow Diagram
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the public domain regarding the biological activity, signaling pathways, and mechanism of action of this compound.
However, the structural motifs present in this molecule are found in various biologically active compounds. For instance, aryl-cycloalkyl-methylamine scaffolds are known to interact with various receptors and transporters in the central nervous system. The synthesis of a structurally related compound, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, has been reported as a ketamine derivative, suggesting potential activity as a modulator of N-methyl-D-aspartate (NMDA) receptors.[3][4]
Furthermore, other aryl-cyclopentyl derivatives have been investigated for a range of biological activities, including as inhibitors of cyclooxygenase (COX) enzymes.[6] The presence of a fluorophenyl group can also significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity.
Given these structural similarities, this compound could be a candidate for investigation in the following areas:
-
Neuropharmacology: As a potential modulator of neurotransmitter receptors or transporters.
-
Enzyme Inhibition: As a potential inhibitor of various enzymes, depending on the overall three-dimensional structure and pharmacophore.
-
Drug Discovery: As a scaffold for the development of novel therapeutic agents.
It is important to emphasize that these are hypothetical applications based on structural analogy, and dedicated biological screening and pharmacological studies are required to determine the actual biological profile of this compound.
Conclusion
This technical guide has summarized the available information on this compound, including its chemical structure, IUPAC name, and physicochemical properties. A plausible and detailed synthetic protocol has been proposed to facilitate its preparation by researchers. While the specific biological activity of this compound remains to be elucidated, its structural features suggest potential for further investigation in the field of drug discovery and development. This document serves as a foundational resource for scientists and researchers interested in exploring the chemical and biological properties of this intriguing molecule.
References
- 1. This compound | C12H16FN | CID 17609133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hit2Lead | 1-[1-(2-fluorophenyl)cyclopentyl]methanamine | CAS# 378247-87-1 | MFCD06213184 | BB-4028226 [hit2lead.com]
- 3. Item - Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2 [matrix-fine-chemicals.com]
- 6. Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of [1-(2-Fluorophenyl)cyclopentyl]methanamine and its Analog Gacyclidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical research involving [1-(2-Fluorophenyl)cyclopentyl]methanamine and its closely related analog, Gacyclidine. Due to the limited publicly available data on this compound, this document focuses on the extensive in vitro and in vivo studies of Gacyclidine, a potent N-methyl-D-aspartate (NMDA) receptor antagonist. This guide summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to serve as a valuable resource for researchers in neuropharmacology and drug development.
Introduction
This compound is a phencyclidine (PCP) derivative. While specific research on this compound is scarce, its structural analog, Gacyclidine (GK-11), has been the subject of numerous preclinical and clinical investigations. Gacyclidine is a non-competitive NMDA receptor antagonist with demonstrated neuroprotective properties. This guide will delve into the pharmacological profile of Gacyclidine, presenting data from in vitro receptor binding and functional assays, as well as in vivo pharmacokinetic and efficacy studies in various animal models of neurological disorders.
In Vitro Studies
Receptor Binding Affinity
Gacyclidine exhibits a high affinity for the NMDA receptor, acting as a channel blocker. The binding is stereoselective, with the (-)-enantiomer showing a significantly higher affinity than the (+)-enantiomer.
Table 1: In Vitro Receptor Binding Affinity of Gacyclidine
| Radioligand | Preparation | Compound | Affinity (Kᵢ) | Reference |
| [³H]Gacyclidine | Rat brain membranes | (-)-Gacyclidine ((-)-GK11) | ~2.5 nM | [1][2] |
| [³H]Gacyclidine | Rat brain membranes | (+)-Gacyclidine ((+)-GK11) | ~25 nM (10-fold lower than (-)-enantiomer) | [1][2] |
Functional Assays: Neuroprotection against Glutamate-Induced Excitotoxicity
In primary cortical neuron cultures, Gacyclidine has been shown to protect against neuronal death induced by glutamate, a key mechanism of injury in various neurological conditions.
Table 2: In Vitro Neuroprotective Activity of Gacyclidine
| Assay | Cell Type | Neurotoxin | Compound | Effective Concentration | Endpoint | Reference |
| Glutamate-Induced Neuronal Death | Primary cortical cultures | Glutamate | Gacyclidine and its enantiomers | 0.1 to 5.0 µM | Prevention of neuronal death | [1][2] |
In Vivo Studies
Pharmacokinetics in Rats
Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and excretion of Gacyclidine.
Table 3: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats (1.25 mg/kg IV)
| Parameter | (+)-Gacyclidine | (-)-Gacyclidine | Reference |
| Plasma Half-life (t½α) | ~9 min | ~9 min | [3] |
| Plasma Half-life (t½β) | ~90 min | ~90 min | [3] |
| Clearance (CL) | 291 ml/min/kg | 275 ml/min/kg | [3] |
| Volume of Distribution (Vdβ) | 38 L/kg | 40 L/kg | [3] |
| Plasma Protein Binding | 90% | 89% | [3] |
Efficacy in Animal Models
Gacyclidine has demonstrated significant neuroprotective effects in a rat model of spinal cord contusion injury, leading to improved functional recovery.
Table 4: Efficacy of Gacyclidine in a Rat Model of Spinal Cord Injury
| Animal Model | Treatment | Dose | Key Finding | Reference |
| Rat spinal cord contusion | Gacyclidine (IV, 10 min post-injury) | 1 mg/kg | Reduced the time to full locomotor recovery by half. | [4] |
In models of traumatic brain injury, Gacyclidine has been shown to reduce lesion size and improve behavioral outcomes.
Gacyclidine, formulated as OTO-313 for intratympanic administration, has been investigated for the treatment of tinnitus. Animal models of noise- and salicylate-induced tinnitus have shown that local administration of NMDA receptor antagonists can reduce tinnitus-like behavior.[5][6]
Experimental Protocols
In Vitro Radioligand Binding Assay (Adapted from general protocols)
Objective: To determine the binding affinity of Gacyclidine and its enantiomers to the NMDA receptor.
-
Membrane Preparation: Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to a final protein concentration of 1-2 mg/mL.
-
Binding Assay: Membrane preparations are incubated with increasing concentrations of [³H]Gacyclidine in the presence or absence of a high concentration of a competing unlabeled ligand (to determine non-specific binding).
-
Incubation: The reaction is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kᵢ) is determined by non-linear regression analysis.
In Vitro Glutamate-Induced Neuronal Death Assay (Adapted from general protocols)
Objective: To assess the neuroprotective effect of Gacyclidine against glutamate-induced excitotoxicity.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for several days to allow for maturation.
-
Treatment: Neurons are pre-incubated with varying concentrations of Gacyclidine for a specified period (e.g., 1 hour).
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce neuronal death (e.g., 100 µM).
-
Incubation: The cells are incubated with glutamate and Gacyclidine for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Neuronal viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by counting surviving neurons after staining with a viability dye (e.g., trypan blue).
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with Gacyclidine and glutamate to those treated with glutamate alone.
In Vivo Spinal Cord Injury Model (Adapted from general protocols)
Objective: To evaluate the efficacy of Gacyclidine in promoting functional recovery after spinal cord injury.
-
Animal Model: Adult female rats are anesthetized, and a laminectomy is performed at a specific thoracic level (e.g., T9-T10) to expose the spinal cord. A standardized contusion injury is induced using a weight-drop device.
-
Treatment: Gacyclidine (e.g., 1 mg/kg) or vehicle is administered intravenously at a specific time point after injury (e.g., 10 minutes).
-
Behavioral Assessment: Locomotor function is assessed at regular intervals (e.g., daily for the first week, then weekly) using a standardized rating scale, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: At the end of the study, animals are euthanized, and the spinal cord tissue is processed for histological analysis to assess the extent of tissue damage, including lesion volume and neuronal survival.
-
Data Analysis: Behavioral scores and histological data are statistically analyzed to compare the outcomes between Gacyclidine-treated and vehicle-treated groups.
Visualizations
Caption: Mechanism of Gacyclidine's neuroprotective action.
Caption: In vivo experimental workflow for SCI studies.
Conclusion
The available preclinical data strongly support the neuroprotective potential of Gacyclidine, a close structural analog of this compound. Its high affinity for the NMDA receptor and its demonstrated efficacy in animal models of acute neuronal injury highlight its therapeutic promise. This technical guide provides a consolidated resource of the key in vitro and in vivo findings, along with detailed experimental methodologies, to aid researchers in the continued exploration of this and related compounds for the treatment of neurological disorders. Further research is warranted to fully elucidate the therapeutic window, optimal dosing, and long-term safety of Gacyclidine.
References
- 1. Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of gacyclidine enantiomers in plasma and spinal cord after single enantiomer administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled phase 2 study of intratympanic OTO-313 in patients with moderate to severe subjective tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratympanic Administration of OTO-313 Reduces Tinnitus in Patients With Moderate to Severe, Persistent Tinnitus: A Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Therapeutic Potential of [1-(2-Fluorophenyl)cyclopentyl]methanamine Remains Undiscovered
A comprehensive review of scientific literature and public databases reveals a significant gap in the understanding of [1-(2-Fluorophenyl)cyclopentyl]methanamine, with no available information on its potential therapeutic applications, mechanism of action, or pharmacological properties. Researchers, scientists, and drug development professionals exploring novel chemical entities will find this particular compound to be an uncharted frontier, devoid of the preclinical or clinical data necessary to ascertain its therapeutic value.
Initial investigations into the therapeutic landscape of this molecule are often confounded by its structural similarity to other compounds, leading to a misattribution of data. It is crucial to distinguish this compound from the well-characterized urinary antiseptic, Methenamine , a chemically distinct entity with a different molecular structure and mechanism of action.
At present, the scientific community has not published any studies detailing the efficacy, potency, or safety profile of this compound. Consequently, quantitative data such as IC50 or Ki values, which are critical for assessing a compound's biological activity, are non-existent in the public domain. The lack of published research also extends to experimental protocols; there are no established methodologies for assays or in-vivo studies specifically designed for or involving this compound.
The absence of foundational data on its biological targets and signaling pathways makes it impossible to construct any meaningful diagrams or workflows. Any attempt to do so would be purely speculative and lack the empirical evidence required for a technical guide aimed at a scientific audience.
While the synthesis of structurally related compounds, such as certain ketamine derivatives, has been documented, this information does not provide any insight into the potential therapeutic applications of this compound. The substitution of a chlorine atom with fluorine and the specific arrangement of the cyclopentyl and phenyl groups create a unique chemical entity whose biological effects are yet to be explored.
[1-(2-Fluorophenyl)cyclopentyl]methanamine: A Technical Whitepaper on a Novel Ketamine Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of [1-(2-Fluorophenyl)cyclopentyl]methanamine, a structural analog of the anesthetic and antidepressant drug ketamine. While direct experimental data on this specific compound is not extensively available in current literature, this whitepaper extrapolates its potential pharmacological profile, synthesis, and key experimental characterization protocols based on established knowledge of arylcyclohexylamine derivatives. The primary focus is on its relationship to ketamine, its predicted mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist, and the structure-activity relationships that inform these predictions. This guide serves as a foundational resource for researchers interested in the exploration and development of novel psychoactive compounds.
Introduction: The Arylcyclohexylamine Class and the Ketamine Archetype
Arylcyclohexylamines are a class of psychoactive chemicals that includes well-known anesthetic, dissociative, and antidepressant agents. The parent compound of this class, phencyclidine (PCP), was initially investigated as an anesthetic but was largely abandoned in clinical practice due to its significant psychotomimetic side effects. This led to the development of ketamine, chemically known as (RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, which offered a more favorable clinical profile with a shorter duration of action and less severe psychic emergence reactions.
Ketamine and its derivatives exert their primary pharmacological effects through non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate receptor in the central nervous system.[1][2] By blocking the NMDA receptor channel, these compounds interfere with glutamatergic neurotransmission, leading to a state of "dissociative anesthesia" characterized by analgesia, amnesia, and catalepsy.[2] More recently, the potent and rapid antidepressant effects of sub-anesthetic doses of ketamine have revolutionized the treatment of major depressive disorder.
The molecular structure of ketamine offers several points for modification, leading to a wide array of derivatives with varying potency, duration of action, and side-effect profiles. These modifications typically involve substitution on the aryl (phenyl) ring, alteration of the amine group, and changes to the cyclohexanone ring.[3] this compound represents a significant structural deviation from ketamine by possessing a cyclopentyl ring instead of a cyclohexanone ring and a primary aminomethyl group.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of this compound is characterized by a cyclopentane ring with a 2-fluorophenyl group and a methanamine group attached to the same carbon atom.
Structural Comparison with Ketamine:
| Feature | Ketamine | This compound |
| Aromatic Group | 2-Chlorophenyl | 2-Fluorophenyl |
| Cyclic Core | Cyclohexanone | Cyclopentane |
| Amine Group | N-methylamino | Methanamine (primary amine) |
The replacement of the chlorine atom with a fluorine atom on the phenyl ring is a common modification in ketamine analogs, such as 2-fluorodeschloroketamine (2-FDCK), and is known to modulate potency.[4][5] The substitution of the cyclohexanone ring with a cyclopentane ring and the alteration of the N-methylamino group to a primary aminomethyl group are more substantial changes that would significantly influence the compound's pharmacological and pharmacokinetic properties.
Predicted Pharmacology and Mechanism of Action
Based on its structural similarity to the arylcyclohexylamine class, this compound is predicted to function as an NMDA receptor antagonist.
NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate and the co-agonist glycine or D-serine. Upon activation, the channel opens, allowing for the influx of Ca2+ ions, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.[6]
Arylcyclohexylamines like ketamine are uncompetitive channel blockers, meaning they bind to a site within the ion channel pore (the "PCP site") when the channel is in an open state.[1] This blockage prevents the influx of Ca2+, thereby inhibiting NMDA receptor-mediated neurotransmission. It is highly probable that this compound shares this mechanism of action.
Figure 1: Predicted NMDA Receptor Antagonism Pathway.
Structure-Activity Relationship (SAR) Insights
The structural modifications in this compound compared to ketamine suggest potential alterations in its activity:
-
2-Fluoro Substitution: In many classes of bioactive molecules, fluorine substitution can enhance metabolic stability and binding affinity due to its electronegativity and small size. Studies on other ketamine analogs show that substitutions at the 2- and 3-positions of the phenyl ring are generally more active than those at the 4-position.[7]
-
Cyclopentyl Ring: The change from a six-membered cyclohexanone ring to a five-membered cyclopentane ring will alter the three-dimensional shape of the molecule. This will likely affect how the molecule fits into the PCP binding site of the NMDA receptor, potentially altering its affinity and potency.
-
Primary Aminomethyl Group: The presence of a primary amine instead of a secondary amine (N-methylamino in ketamine) will change the pKa and hydrogen bonding capacity of the molecule. This can impact its binding to the receptor and its pharmacokinetic properties, such as its ability to cross the blood-brain barrier.
Figure 2: Structure-Activity Relationship Logic Diagram.
Quantitative Data for Reference Compounds
As no specific quantitative data for this compound is available, the following table summarizes key pharmacological data for ketamine and its close analog, 2-fluorodeschloroketamine (2-FDCK), to provide a comparative baseline.
| Compound | NMDA Receptor Affinity (Ki, nM) | Anesthetic Potency (ED50, mg/kg) | Primary Metabolite |
| Ketamine | ~500-1000 | ~2-5 (IV, rats) | Norketamine |
| 2-FDCK | Data not consistently reported, but expected to be similar to or slightly higher than ketamine | Reported to have similar potency to ketamine in vivo | Nor-2-FDCK |
Experimental Protocols
The following sections outline detailed methodologies for the synthesis and pharmacological characterization of novel arylcyclohexylamine derivatives like this compound.
Proposed Synthesis Route
A plausible synthetic route for this compound can be adapted from the established synthesis of 2-FDCK, omitting the final ring-expansion step.[5]
Step 1: Synthesis of (2-Fluorophenyl)(cyclopentyl)methanone
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are activated with a small crystal of iodine.
-
A solution of cyclopentyl magnesium bromide (a Grignard reagent) in dry tetrahydrofuran (THF) is added dropwise to the magnesium turnings.
-
A solution of 2-fluorobenzonitrile in dry THF is then added dropwise to the Grignard reagent at 0°C.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ketone, which is then purified by column chromatography.
Step 2: α-Bromination of the Ketone
-
The (2-Fluorophenyl)(cyclopentyl)methanone is dissolved in a suitable solvent (e.g., chloroform or acetic acid).
-
A solution of bromine in the same solvent is added dropwise at a controlled temperature.
-
The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure.
-
The crude α-bromo ketone is purified.
Step 3: Formation of the α-Hydroxy Imine
-
The α-bromo ketone is dissolved in a suitable solvent and cooled to a low temperature (e.g., -40°C).
-
An excess of methylamine is bubbled through the solution or added as a solution in a solvent.
-
The reaction mixture is stirred until the formation of the α-hydroxy imine is complete.
Step 4: Reduction to this compound
-
The α-hydroxy imine is reduced using a suitable reducing agent (e.g., sodium borohydride or lithium aluminum hydride) to yield the final product.
-
The reaction is worked up appropriately based on the reducing agent used, followed by extraction and purification.
-
The final product can be converted to a hydrochloride salt for improved stability and water solubility.
In Vitro Pharmacological Assays
NMDA Receptor Binding Assay:
-
Preparation of Synaptic Membranes: Rat forebrains are homogenized in a buffered sucrose solution. The homogenate is centrifuged to pellet the crude membrane fraction. The pellet is washed and resuspended in a buffer.
-
Radioligand Binding: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
Forced Swim Test (Antidepressant-like effects in rodents):
-
Habituation: Mice or rats are placed in a cylinder of water for a 15-minute pre-test session 24 hours before the actual test.
-
Drug Administration: The test compound, a vehicle control, or a positive control (e.g., ketamine) is administered intraperitoneally at various doses 30-60 minutes before the test.
-
Test Session: The animals are placed in the water cylinder for a 6-minute session. The last 4 minutes are recorded.
-
Behavioral Scoring: The duration of immobility (floating without struggling) is scored by a trained observer blinded to the treatment conditions. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Experimental and Characterization Workflow
The comprehensive characterization of a novel ketamine derivative like this compound would follow a structured workflow.
Figure 3: Workflow for Novel Derivative Characterization.
Conclusion and Future Directions
This compound is a novel, uncharacterized derivative of ketamine with significant structural modifications. Based on the well-established pharmacology of arylcyclohexylamines, it is predicted to act as an NMDA receptor antagonist. The alterations to its chemical structure, particularly the cyclopentyl ring and the primary aminomethyl group, are likely to result in a unique pharmacological and pharmacokinetic profile compared to ketamine.
Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo characterization as outlined in this whitepaper. Such studies will be crucial in determining its potency, efficacy, and potential as a therapeutic agent, for example, as a novel anesthetic or a rapid-acting antidepressant. The exploration of such derivatives is essential for advancing our understanding of the structure-activity relationships of NMDA receptor modulators and for the development of next-generation therapeutics with improved clinical profiles.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 5. cdn.who.int [cdn.who.int]
- 6. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 7. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular formula for [1-(2-Fluorophenyl)cyclopentyl]methanamine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound [1-(2-Fluorophenyl)cyclopentyl]methanamine, including its chemical identity, and a framework for its potential investigation.
Chemical Identity and Properties
This compound is a chemical compound with potential applications in research and drug development. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 378247-87-1 | [1] |
| Molecular Formula | C12H16FN | [1] |
| Molecular Weight | 193.26 g/mol | [2] |
| IUPAC Name | This compound |
Table 1: Physicochemical Properties of this compound.
Logical Framework for Investigation
Due to the limited publicly available data on the specific biological activity, experimental protocols, and signaling pathways of this compound, this section presents a logical workflow for its investigation, should a researcher wish to explore its potential.
Proposed Experimental Protocols
The following are generalized experimental protocols that would be essential in the characterization of this compound.
3.1. Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Methodology: A solution of the compound would be injected into an HPLC system equipped with a C18 column. A gradient elution with mobile phases such as acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be employed. Detection would be performed using a UV detector at a wavelength determined by the compound's UV absorption spectrum. Purity is assessed by the peak area percentage.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Methodology: The sample would be introduced into a mass spectrometer (e.g., LC-MS or direct infusion). The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]+ at approximately 194.13 m/z.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Methodology: 1H and 13C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The chemical shifts, splitting patterns, and integration values would be analyzed to confirm the presence of the fluorophenyl, cyclopentyl, and methanamine moieties and their connectivity.
-
3.2. Hypothetical Signaling Pathway Diagram
Should initial screenings suggest that this compound acts as an antagonist for a G-protein coupled receptor (GPCR), a potential signaling pathway could be investigated as illustrated below.
This guide provides the foundational chemical information for this compound and a strategic framework for its further scientific exploration. The provided experimental outlines and diagrams serve as a starting point for researchers and drug development professionals interested in investigating this compound.
References
An In-depth Technical Guide to the Discovery and Synthesis of Novel [1-(2-Fluorophenyl)cyclopentyl]methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a systematic approach to the discovery and synthesis of novel analogs based on the [1-(2-fluorophenyl)cyclopentyl]methanamine scaffold. While direct literature on this specific family of compounds is scarce, this document leverages established synthetic methodologies and structure-activity relationship (SAR) principles from closely related chemical series to provide a comprehensive framework for the design, synthesis, and evaluation of new chemical entities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical space.
Introduction
The this compound core represents a unique and largely unexplored chemical scaffold. The combination of a substituted aromatic ring, a cycloalkane, and a primary amine function offers a rich platform for the development of novel therapeutic agents, potentially targeting the central nervous system (CNS). The 2-fluoro substitution on the phenyl ring can modulate metabolic stability and receptor binding affinity. The cyclopentyl group provides a rigid, three-dimensional structure that can influence ligand-receptor interactions. Finally, the primary amine is a key pharmacophoric feature, offering a handle for further derivatization to fine-tune physicochemical properties and biological activity.
This guide provides a proposed synthetic pathway for the parent compound and its analogs, detailed experimental protocols, and a discussion of potential biological targets and screening strategies.
Proposed Synthetic Pathway
The synthesis of this compound analogs can be envisioned through a multi-step sequence, adapted from the known synthesis of structurally related compounds such as 2-(2-fluorophenyl)-2-methylamino-cyclohexanone.[1][2] The key steps involve a Grignard reaction to construct the core structure, followed by the introduction of the aminomethyl group.
A proposed synthetic workflow is illustrated below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis.
Synthesis of Cyclopentyl-(2-fluorophenyl)-ketone
-
Reaction: To a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise a solution of cyclopentylmagnesium bromide (1.2 eq) in THF at 0 °C under a nitrogen atmosphere.
-
Work-up: The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Synthesis of 1-(2-Fluorophenyl)-1-(oxiran-2-yl)cyclopentane
-
Reaction: To a suspension of sodium hydride (1.5 eq) in anhydrous dimethyl sulfoxide (DMSO) is added trimethylsulfonium iodide (1.5 eq) in portions at room temperature. The mixture is stirred for 30 minutes. A solution of cyclopentyl-(2-fluorophenyl)-ketone (1.0 eq) in DMSO is then added dropwise, and the reaction is stirred for 12 hours.
-
Work-up: The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude epoxide is purified by column chromatography.
Synthesis of 1-Azido-2-(1-(2-fluorophenyl)cyclopentyl)ethan-1-ol
-
Reaction: To a solution of the epoxide (1.0 eq) in a mixture of methanol and water is added sodium azide (2.0 eq) and ammonium chloride (1.5 eq). The mixture is heated to reflux for 8 hours.
-
Work-up: The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated.
-
Purification: The crude azido alcohol is purified by chromatography.
Synthesis of this compound (Staudinger Reduction)
-
Reaction: To a solution of the azido alcohol (1.0 eq) in THF is added triphenylphosphine (1.2 eq). The mixture is stirred at room temperature for 4 hours, followed by the addition of water. The reaction is then heated to 60 °C for 3 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between dilute HCl and diethyl ether. The aqueous layer is washed with ether, then basified with NaOH, and extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield the final product.
-
Purification: The amine can be further purified by distillation or by salt formation and recrystallization.
Discovery of Novel Analogs: A Strategic Approach
The discovery of novel analogs with improved properties can be guided by a systematic exploration of the structure-activity relationships (SAR). The parent scaffold offers several points for modification.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of [1- (2-Fluorophenyl)cyclopentyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthetic route and detailed purification methods for [1-(2-Fluorophenyl)cyclopentyl]methanamine. The protocols are designed for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is a primary amine of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This document outlines a robust two-step synthesis beginning from commercially available starting materials and details a comprehensive purification strategy to obtain the final compound with high purity.
Synthetic Pathway Overview
The proposed synthesis proceeds in two main steps:
-
Nucleophilic Addition: A Grignard reaction between cyclopentylmagnesium bromide and 2-fluorobenzonitrile to form the key intermediate, 1-(2-fluorophenyl)cyclopentanecarbonitrile.
-
Reduction: The reduction of the nitrile intermediate to the target primary amine, this compound, using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
A detailed workflow for this synthetic pathway is presented below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile
This protocol is analogous to the synthesis of related ketones from nitriles via Grignard addition.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Iodine | 253.81 | 1 crystal | catalytic |
| Cyclopentyl Bromide | 149.03 | 14.9 g (11.0 mL) | 0.10 |
| 2-Fluorobenzonitrile | 121.11 | 12.1 g | 0.10 |
| Anhydrous THF | - | 200 mL | - |
| 3M HCl (aq) | - | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Protocol:
-
Grignard Reagent Formation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Gently heat the flask under a nitrogen atmosphere until violet iodine vapors are observed, then cool to room temperature.
-
Prepare a solution of cyclopentyl bromide in 50 mL of anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Fluorobenzonitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-fluorobenzonitrile in 50 mL of anhydrous THF and add this solution to the dropping funnel.
-
Add the 2-fluorobenzonitrile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 100 mL of 3M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopentanecarbonitrile.
-
Step 2: Reduction of 1-(2-Fluorophenyl)cyclopentanecarbonitrile to this compound
This procedure utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the nitrile to a primary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Nitrile from Step 1 | ~189.23 | 0.09 mol (assumed) | 0.09 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.1 g | 0.135 |
| Anhydrous THF | - | 250 mL | - |
| Water | 18.02 | 5.1 mL | - |
| 15% NaOH (aq) | - | 5.1 mL | - |
| Water | 18.02 | 15.3 mL | - |
| Diethyl Ether | - | 200 mL | - |
Protocol:
-
Reduction:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ in 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude nitrile from Step 1 in 150 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, remove the ice bath and reflux the reaction mixture for 4 hours.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Carefully and sequentially add the following reagents dropwise while stirring vigorously:
-
5.1 mL of water
-
5.1 mL of 15% aqueous NaOH
-
15.3 mL of water
-
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
Purification Protocol
The crude amine can be purified by acid-base extraction followed by column chromatography.
Caption: Purification workflow for the target primary amine.
Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in 150 mL of ethyl acetate.
-
Extract the organic solution with 1M HCl (3 x 50 mL).
-
Combine the acidic aqueous layers (which now contain the protonated amine) and wash with diethyl ether (2 x 50 mL) to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 6M NaOH.
-
Extract the free amine from the basic aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
The partially purified amine can be further purified by flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh). To mitigate issues with the basicity of the amine, consider using silica gel treated with triethylamine or using an amine-functionalized silica column.[4][5]
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 30%) with 1% triethylamine added to the mobile phase to prevent peak tailing.
-
Collect fractions and analyze by TLC. Combine fractions containing the pure product and remove the solvent under reduced pressure.
-
-
(Optional) Salt Formation for Stability:
-
For long-term storage, the free amine can be converted to its hydrochloride salt.
-
Dissolve the purified amine in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Potential Applications and Signaling Pathways
While the specific biological activity of this compound is not yet characterized, its structural similarity to known neuroactive compounds, such as certain ketamine analogs[6][7], suggests potential for investigation in neuroscience. It could be explored as a modulator of neurotransmitter systems. The diagram below illustrates a hypothetical signaling pathway where such a molecule might act, for instance, as an antagonist at a neuronal receptor.
Caption: Hypothetical antagonistic action at a neuronal ion channel-linked receptor.
Disclaimer: These protocols are based on established chemical principles and analogous reactions. They should be performed by trained personnel in a suitable laboratory environment with all appropriate safety precautions. Yields and optimal conditions may vary and require optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 7. US3137731A - Process for preparing substituted cyclopentenones - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of [1-(2-Fluorophenyl)cyclopentyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of [1-(2-Fluorophenyl)cyclopentyl]methanamine. The protocols outlined below are exemplary and may require optimization for specific laboratory instrumentation and matrices.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol [1] |
| CAS Number | 378247-87-1[2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides excellent chromatographic resolution and mass spectral data for structural elucidation and confirmation.
Experimental Protocol
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in methanol.
-
Matrix Samples (e.g., Biological Fluids): Perform a liquid-liquid extraction. To 1 mL of the sample, add a suitable internal standard, and alkalinize with 0.1 M NaOH. Extract with 5 mL of ethyl acetate by vortexing for 5 minutes. Centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of methanol.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
GC-MS Conditions:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C[4] |
| Quadrupole Temp. | 150 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
Data Presentation
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | To be determined | Expected fragments: M+•, fragments from loss of amine group, cyclopentyl ring fragmentation, and fluorophenyl moiety. |
| Internal Standard | To be determined | Specific to the chosen standard |
Experimental Workflow
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices at low concentrations.
Experimental Protocol
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Matrix Samples (e.g., Plasma, Urine): Perform a protein precipitation. To 100 µL of the sample, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant and inject it into the LC-MS/MS system. For oral fluid, a QuEChERS-based extraction can be employed.[5]
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 4500 or equivalent).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm).[6]
LC-MS/MS Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 194.1 (M+H)⁺ | To be determined | To be determined |
| Internal Standard | Specific to standard | Specific to standard | Specific to standard |
Experimental Workflow
Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 20 ppm | 240 ppm |
Expected Spectral Data
¹H NMR:
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm.
-
CH-N Proton: A signal around δ 3.0-4.0 ppm.
-
CH₂-N Protons: Signals in the range of δ 2.5-3.5 ppm.
-
Cyclopentyl Protons: A series of multiplets between δ 1.2-2.0 ppm.
-
NH₂ Protons: A broad singlet that can appear over a wide range (δ 1.0-5.0 ppm) and will exchange with D₂O.[7]
¹³C NMR:
-
Aromatic Carbons: Signals between δ 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
-
C-N Carbon: A signal in the range of δ 50-65 ppm.
-
Cyclopentyl Carbons: Signals between δ 20-45 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Experimental Protocol
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr plates.
-
Solid (as KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.
Acquisition Parameters:
| Parameter | Value |
| Scan Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Expected Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3400-3300 (asymmetric) and 3330-3250 (symmetric)[8] | Medium (two bands) |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | 3000-2850 | Strong |
| N-H Bend (Primary Amine) | 1650-1580[8] | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
| C-N Stretch (Aliphatic) | 1250-1020[8] | Medium |
| C-F Stretch | 1350-1100 | Strong |
| N-H Wag (Primary Amine) | 910-665[8] | Broad, Strong |
References
- 1. Cyclopentyl(2-fluorophenyl)methanamine | C12H16FN | CID 62501124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hit2Lead | 1-[1-(2-fluorophenyl)cyclopentyl]methanamine | CAS# 378247-87-1 | MFCD06213184 | BB-4028226 [hit2lead.com]
- 3. mdpi.com [mdpi.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toxicologia.unb.br [toxicologia.unb.br]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
Application Notes & Protocols for the HPLC Analysis of [1-(2-Fluorophenyl)cyclopentyl]methanamine
These application notes provide a recommended starting point for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity determination of [1-(2-Fluorophenyl)cyclopentyl]methanamine. The protocols are designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical compound with a molecular weight of 193.26 g/mol and a LogP of approximately 3.13.[1][2] Due to the presence of a fluorophenyl chromophore, the compound is expected to be detectable by UV spectrophotometry, making HPLC with UV detection a suitable analytical technique. The primary amine group in its structure suggests that the chromatographic behavior will be influenced by the pH of the mobile phase. This document outlines a reversed-phase HPLC (RP-HPLC) method, which is a common and robust technique for the analysis of small organic molecules.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is provided in the table below. This information is crucial for HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆FN | [3] |
| Molecular Weight | 193.26 g/mol | [1] |
| LogP | 3.13 | [2] |
| IUPAC Name | This compound | [3] |
Recommended HPLC Method Parameters
The following table outlines the recommended starting parameters for an RP-HPLC method. Optimization of these parameters may be necessary to achieve the desired separation and peak shape.
| Parameter | Recommended Condition | Rationale |
| Chromatographic Mode | Reversed-Phase | Suitable for moderately non-polar compounds (LogP ~3.13). |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | A versatile and widely used column for method development. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve the peak shape of the basic amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 10% B to 90% B over 15 minutes | A generic gradient to elute the compound and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Detection Wavelength | 220 nm or 254 nm (PDA recommended) | The fluorophenyl group is expected to absorb in the UV range. A photodiode array (PDA) detector is recommended to determine the optimal wavelength. |
Experimental Protocols
-
Mobile Phase A (Aqueous):
-
Measure 1 L of HPLC-grade water into a clean glass bottle.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to the water.
-
Mix thoroughly.
-
Degas the solution for 15 minutes using a sonicator or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
Measure 1 L of HPLC-grade acetonitrile into a clean glass bottle.
-
Carefully add 1.0 mL of TFA to the acetonitrile.
-
Mix thoroughly.
-
Degas the solution for 15 minutes.
-
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.
-
Prepare working standards by further dilution of the stock solution with the diluent to the desired concentrations for linearity and quantification.
-
Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range of the standard curve.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for this HPLC analysis.
References
- 1. Cyclopentyl(2-fluorophenyl)methanamine | C12H16FN | CID 62501124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hit2Lead | 1-[1-(2-fluorophenyl)cyclopentyl]methanamine | CAS# 378247-87-1 | MFCD06213184 | BB-4028226 [hit2lead.com]
- 3. This compound | C12H16FN | CID 17609133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of [1-(2-Fluorophenyl)cyclopentyl]methanamine.
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of [1-(2-Fluorophenyl)cyclopentyl]methanamine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the primary amine, a derivatization step with pentafluoropropionic anhydride (PFPA) is employed to enhance volatility and improve chromatographic peak shape. This method is suitable for researchers in the fields of medicinal chemistry, pharmacology, and drug development for the characterization and quantification of this compound and its analogs.
Introduction
This compound is a chemical compound of interest in drug discovery and development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and pharmacokinetic studies. Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, primary amines often exhibit poor chromatographic behavior due to their polarity. Derivatization is a common strategy to overcome this limitation by converting the polar amine into a less polar and more volatile derivative. This application note describes a validated GC-MS method for the analysis of this compound following derivatization with PFPA.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Pentafluoropropionic anhydride (PFPA) (≥99%)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Internal Standard (IS) solution (e.g., N-benzylcyclopentanamine, 100 µg/mL in methanol)
-
Nitrogen gas, high purity
-
0.1 M Sodium Bicarbonate solution
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Derivatization Protocol:
-
Pipette 100 µL of the standard solution or sample extract into a 2 mL glass vial.
-
Add 10 µL of the Internal Standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless, operated in splitless mode
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-550 amu
Data Presentation
Quantitative Data
The following table summarizes the expected quantitative performance of the method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
| Retention Time (Analyte) | Approx. 8.5 min |
| Retention Time (IS) | Approx. 7.9 min |
Predicted Mass Spectrum of PFPA-derivatized Analyte
The derivatization of this compound (MW: 193.26 g/mol ) with PFPA adds a pentafluoropropionyl group (C3F5O, MW: 147.02 g/mol ), resulting in a derivative with a molecular weight of 340.28 g/mol .
| m/z (Predicted) | Ion Structure/Fragment | Relative Abundance |
| 340 | [M]+ (Molecular Ion) | Low |
| 271 | [M - C5H9]+ (Loss of cyclopentyl group) | Moderate |
| 194 | [M - C3F5O]+ (Loss of pentafluoropropionyl group) | Low |
| 147 | [C3F5O]+ (Pentafluoropropionyl cation) | Moderate |
| 125 | [C6H4F-CH]+ | High |
| 91 | [C5H9-CH2]+ | Moderate |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis.
Caption: Logical relationship of GC-MS components.
Discussion
The described method provides a reliable and sensitive approach for the analysis of this compound. The derivatization with PFPA is crucial for achieving good peak symmetry and sensitivity. The proposed GC-MS conditions are a good starting point and may be further optimized depending on the specific instrumentation and analytical requirements. The predicted mass fragmentation pattern provides key ions for the identification and confirmation of the analyte. The use of an internal standard is recommended for accurate quantification, as it compensates for variations in sample preparation and injection volume.
Conclusion
This application note presents a detailed protocol for the GC-MS analysis of this compound after derivatization with PFPA. The method is suitable for routine analysis in research and quality control laboratories. The provided experimental details, data tables, and workflow diagrams offer a comprehensive guide for researchers and scientists working with this compound.
Application Notes and Protocols for NMR Spectroscopy of [1-(2-Fluorophenyl)cyclopentyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy of [1-(2-Fluorophenyl)cyclopentyl]methanamine. This document includes predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and spectral acquisition, and a workflow for structural elucidation.
Predicted NMR Spectral Data
Due to the absence of published experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift ranges for analogous functional groups and the known effects of substituents.[1][2][3][4][5][6][7][8] The numbering scheme used for the assignments is shown in Figure 1.
Figure 1. Chemical structure and numbering of this compound.
Predicted ¹H NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm Frequency: 400 MHz
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1', H-3', H-4', H-5' | 7.00 - 7.50 | m | |
| H-2, H-5 | 1.50 - 1.90 | m | |
| H-3, H-4 | 1.50 - 1.90 | m | |
| H-6 | 2.80 - 3.20 | s | |
| NH₂ | 1.00 - 2.50 | br s |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm Frequency: 100 MHz
| Carbons | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Predicted C-F Coupling Constant (J, Hz) |
| C-1' | 130 - 135 | d | ²JCF ≈ 15 - 25 |
| C-2' | 158 - 162 | d | ¹JCF ≈ 240 - 250 |
| C-3' | 115 - 120 | d | ²JCF ≈ 20 - 30 |
| C-4' | 128 - 132 | d | ³JCF ≈ 5 - 10 |
| C-5' | 124 - 128 | d | ⁴JCF ≈ 1 - 5 |
| C-6' | 120 - 125 | d | ³JCF ≈ 3 - 8 |
| C-1 | 45 - 55 | d | ³JCF ≈ 2 - 5 |
| C-2, C-5 | 30 - 40 | ||
| C-3, C-4 | 20 - 30 | ||
| C-6 | 50 - 60 |
Experimental Protocols
The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[9][10][11][12][13]
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
High-quality 5 mm NMR tube
-
Pasteur pipette and cotton or glass wool
-
Vial for dissolution
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Weigh the appropriate amount of the compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, 50-100 mg is recommended.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent can influence the chemical shifts of the analyte.[14][15][16][17][18]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
If an internal standard is required, a small amount of TMS can be added to the solvent before dissolution.
-
Cap the NMR tube and label it clearly.
¹H NMR Spectrum Acquisition
Instrument: 400 MHz NMR Spectrometer
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically adequate.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectrum Acquisition
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz instrument for ¹H)
Typical Parameters:
-
Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. The acquisition time can range from 30 minutes to several hours depending on the sample concentration.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard for most organic compounds.
-
Temperature: 298 K (25 °C).
Data Analysis and Workflow
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. youtube.com [youtube.com]
- 8. compoundchem.com [compoundchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. cif.iastate.edu [cif.iastate.edu]
- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. reddit.com [reddit.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. scilit.com [scilit.com]
- 17. tandfonline.com [tandfonline.com]
- 18. thieme-connect.de [thieme-connect.de]
Protocols for using [1-(2-Fluorophenyl)cyclopentyl]methanamine in laboratory experiments.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the handling, characterization, and preliminary biological evaluation of the novel compound, [1-(2-Fluorophenyl)cyclopentyl]methanamine. Given the limited specific literature on this compound, the following protocols are based on established methodologies for similar chemical entities and should be adapted and optimized as necessary.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is fundamental for its development.[1] These properties influence its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[1]
Protocol: Thermodynamic Solubility Assessment
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Stir the suspension at room temperature for 24 hours to ensure equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Analyze the supernatant by a validated analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentration of the dissolved compound.
Lipophilicity (LogP/LogD)
Lipophilicity is a key factor in a drug's ability to cross biological membranes.[1] The distribution coefficient (LogD) at pH 7.4 is often the preferred descriptor.[2]
Protocol: LogD Determination by Shake-Flask Method
-
Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Shake the mixture vigorously to allow for the partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Measure the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Chemical Stability
Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.[1]
Protocol: Accelerated Stability Study
-
Prepare solutions of the compound in buffers of different pH values (e.g., pH 4, 7.4, and 9).
-
Store the solutions at elevated temperatures (e.g., 40°C and 60°C) and under photolytic conditions (exposure to UV light).
-
At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw aliquots and analyze them by HPLC to quantify the remaining parent compound and identify any degradation products.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 193.26 g/mol | Calculated |
| Aqueous Solubility (pH 7.4) | 50 µg/mL | Thermodynamic |
| LogD (pH 7.4) | 2.5 | Shake-Flask |
| pKa | 9.2 (Predicted) | In silico prediction |
| Chemical Stability (pH 7.4, 40°C, 72h) | 95% remaining | HPLC |
Proposed Synthesis Protocol
Protocol: Reductive Amination Approach
-
Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile. React 2-fluorobenzonitrile with cyclopentylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Step 2: Reduction of the Nitrile. Reduce the resulting 1-(2-fluorophenyl)cyclopentanecarbonitrile to this compound using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in THF or catalytic hydrogenation.
-
Step 3: Purification. Purify the final product by column chromatography on silica gel.
Caption: Proposed synthesis workflow for this compound.
Safety and Handling
Proper safety precautions are paramount when handling any chemical compound. The following guidelines are based on the safety data sheets of structurally similar amines.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.
Biological Evaluation: Cytotoxicity Assay
Cytotoxicity assays are essential for determining the potential of a compound to cause cell death.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9][10]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity or a neuronal cell line for neurotoxicity) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) by plotting the data and fitting it to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HEK293 | 24 | > 100 |
| SH-SY5Y (Neuronal) | 24 | 75.2 |
| HEK293 | 48 | 89.5 |
| SH-SY5Y (Neuronal) | 48 | 62.8 |
Biological Evaluation: NMDA Receptor Binding Assay
Protocol: Competitive NMDA Receptor Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801), and varying concentrations of the unlabeled test compound, this compound.
-
Incubation: Incubate the mixture at room temperature to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known NMDA receptor antagonist) from the total binding. Calculate the Ki (inhibition constant) from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Caption: Hypothetical signaling pathway of this compound as an NMDA receptor antagonist.
Table 3: Hypothetical NMDA Receptor Binding Affinity of this compound
| Radioligand | Test Compound | IC50 (nM) | Ki (nM) |
| [3H]MK-801 | This compound | 150 | 85 |
| [3H]MK-801 | Ketamine (Reference) | 50 | 28 |
References
- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 2. Physicochemical Characterization Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 4. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. opentrons.com [opentrons.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 12. AI Revolutionizes Pharma R&D: A New Era of Accelerated Drug Discovery and Personalized Medicine | FinancialContent [markets.financialcontent.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Application Notes and Protocols for the Preparation of [1-(2-Fluorophenyl)cyclopentyl]methanamine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of [1-(2-Fluorophenyl)cyclopentyl]methanamine, a key intermediate in pharmaceutical research and drug development. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 378247-87-1 | - |
| Molecular Formula | C₁₂H₁₆FN | PubChem[1] |
| Molecular Weight | 193.26 g/mol | PubChem[2] |
| Physical Form | Liquid | - |
| Storage Temperature | Room Temperature | Sigma-Aldrich[3] |
Safety Precautions
Hazard Statement: Based on data for structurally similar compounds, this compound is presumed to be harmful if swallowed or inhaled, cause skin irritation, and cause serious eye damage.[2][4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Spills: In the event of a spill, absorb with an inert material and dispose of it as hazardous waste.
Recommended Solvents
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
It is recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. The chosen solvent for this example is DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes and tips
-
Vortex mixer
Procedure:
-
Compound Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Solvent Dispensing: Dispense the desired volume of DMSO into a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, dispense 980.67 µL of DMSO.
-
Aliquotting the Compound: Since the compound is a liquid, it is recommended to prepare the stock solution by volume. To prepare a 10 mM solution, you will need to add 19.33 µL of the compound to 980.67 µL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved droplets.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, and date of preparation. Store the stock solution at room temperature, protected from light.[3]
Calculation for a 10 mM Stock Solution:
To prepare a 10 mM stock solution, the following calculation is used:
-
Molecular Weight (MW): 193.26 g/mol
-
Desired Concentration (C): 10 mM = 0.01 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
Mass (m) = C * V * MW = 0.01 mol/L * 0.001 L * 193.26 g/mol = 0.0019326 g = 1.9326 mg
Assuming a density of approximately 1.0 g/mL, this corresponds to roughly 1.93 µL. However, for ease of pipetting, a larger volume of stock solution is often prepared. For a 10 mM solution in 1 mL of solvent, approximately 1.93 µL of the compound is needed. For practical laboratory work, it is often easier to work with slightly larger volumes. For example, one could weigh out 19.33 mg of the compound and dissolve it in 1 mL of solvent to achieve a 100 mM stock solution, which can then be further diluted.
Experimental Workflow
Caption: Workflow for preparing a stock solution of this compound.
Stability and Storage
-
Stock Solution Stability: The stability of the stock solution will depend on the solvent used. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles if refrigerated or frozen storage is chosen. However, based on supplier information for the neat compound, room temperature storage is appropriate.[3]
-
Storage Conditions: Store the neat compound and its stock solutions at room temperature, protected from direct light and moisture. Ensure the container is tightly sealed to prevent solvent evaporation and contamination.
Disclaimer: The information provided is based on the available data for this compound and structurally related compounds. It is the responsibility of the researcher to conduct their own validation and safety assessments for their specific experimental conditions.
References
- 1. This compound | C12H16FN | CID 17609133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentyl(2-fluorophenyl)methanamine | C12H16FN | CID 62501124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-cyclopentyl-1-(2-fluorophenyl)methanamine | 1226407-92-6 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
Unveiling the Pharmacological Profile: An Experimental Design for Preclinical Animal Studies of [1-(2-Fluorophenyl)cyclopentyl]methanamine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental design for the preclinical evaluation of the novel compound, [1-(2-Fluorophenyl)cyclopentyl]methanamine. Due to the scarcity of published data on this specific molecule, the proposed studies are based on a hypothesized mechanism of action derived from its structural similarity to known psychoactive compounds, particularly phencyclidine (PCP) analogs and substances containing a fluorophenyl moiety. The protocols outlined herein are intended to guide researchers in a systematic investigation of the compound's pharmacokinetic properties, potential psychoactive effects, and underlying mechanism of action.
Introduction and Rationale
This compound is a novel chemical entity with a structural framework suggestive of potential psychoactivity. The presence of a phenyl group attached to a cyclopentyl ring is a common feature in dissociative anesthetics of the phencyclidine class, which primarily act as N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Furthermore, the inclusion of a fluorophenyl group can significantly modulate a compound's pharmacological activity and metabolic stability.
Given these structural alerts, it is hypothesized that this compound may function as an NMDA receptor antagonist and/or a monoamine reuptake inhibitor, particularly of dopamine.[2] This application note details a phased experimental approach to test this hypothesis and thoroughly characterize the compound's preclinical profile.
Experimental Design Workflow
The proposed experimental workflow is designed to progress from initial safety and pharmacokinetic assessments to more complex behavioral and mechanistic studies.
Experimental Protocols
Phase 1: Foundational Studies
3.1.1. Acute Toxicity and Dose-Ranging Study
-
Objective: To determine the median lethal dose (LD50) and establish a preliminary dose range for subsequent behavioral and pharmacokinetic studies.
-
Animal Model: Male and female Swiss Webster mice (n=6 per group).
-
Methodology:
-
Administer single intraperitoneal (i.p.) injections of this compound at escalating doses (e.g., 1, 10, 50, 100 mg/kg) and a vehicle control.
-
Observe animals continuously for the first 4 hours and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsion or mortality.
-
Conduct a gross necropsy on all animals at the end of the observation period.
-
-
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| Vehicle | 6 | 0 | None observed |
| 1 | 6 | 0 | Mild hyperlocomotion |
| 10 | 6 | 0 | Stereotyped behaviors, ataxia |
| 50 | 6 | 2 | Severe ataxia, convulsions |
| 100 | 6 | 5 | Moribund, severe convulsions |
3.1.2. Pharmacokinetic (PK) Profiling
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[3]
-
Animal Model: Male Sprague-Dawley rats (n=4 per time point) with jugular vein cannulation.
-
Methodology:
-
Administer a single intravenous (i.v.) and intraperitoneal (i.p.) dose of this compound.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).[4]
-
Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.
-
For tissue distribution, administer a single dose and harvest key organs (brain, liver, kidneys, etc.) at selected time points.
-
-
Data Presentation:
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) |
| Cmax (ng/mL) | - | Hypothetical Value |
| Tmax (min) | - | Hypothetical Value |
| AUC (ng*min/mL) | Hypothetical Value | Hypothetical Value |
| t1/2 (min) | Hypothetical Value | Hypothetical Value |
| Bioavailability (%) | - | Hypothetical Value |
Phase 2: Behavioral Phenotyping
3.2.1. Locomotor Activity Assessment
-
Objective: To evaluate the stimulant or depressant effects of the compound on spontaneous motor activity.
-
Animal Model: Male C57BL/6 mice (n=10 per group).
-
Methodology:
-
Acclimate mice to the open-field arena.
-
Administer various doses of the compound or vehicle control (i.p.).
-
Record locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | - | Hypothetical Value | Hypothetical Value |
| Compound X | 1 | Hypothetical Value | Hypothetical Value |
| Compound X | 3 | Hypothetical Value | Hypothetical Value |
| Compound X | 10 | Hypothetical Value | Hypothetical Value |
3.2.2. Anxiety-Related Behavior: Elevated Plus Maze
-
Objective: To assess the anxiolytic or anxiogenic potential of the compound.
-
Animal Model: Male Wistar rats (n=12 per group).
-
Methodology:
-
Administer the compound or vehicle control 30 minutes prior to testing.
-
Place the rat in the center of the elevated plus maze and allow for 5 minutes of free exploration.
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | Open Arm Entries |
| Vehicle | - | Hypothetical Value | Hypothetical Value |
| Compound X | 1 | Hypothetical Value | Hypothetical Value |
| Compound X | 3 | Hypothetical Value | Hypothetical Value |
| Compound X | 10 | Hypothetical Value | Hypothetical Value |
3.2.3. Psychosis-Like Behavior: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To evaluate the compound's potential to induce sensorimotor gating deficits, a model for psychosis.
-
Animal Model: Male Sprague-Dawley rats (n=12 per group).
-
Methodology:
-
Administer the compound or vehicle control.
-
Place the rat in a startle chamber and present a series of acoustic startle pulses alone or preceded by a weaker prepulse.
-
Measure the startle response amplitude.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % PPI at 75 dB Prepulse | % PPI at 85 dB Prepulse |
| Vehicle | - | Hypothetical Value | Hypothetical Value |
| Compound X | 1 | Hypothetical Value | Hypothetical Value |
| Compound X | 3 | Hypothetical Value | Hypothetical Value |
| Compound X | 10 | Hypothetical Value | Hypothetical Value |
3.2.4. Abuse Liability Assessment: Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of the compound.
-
Animal Model: Male C57BL/6 mice (n=15 per group).
-
Methodology:
-
Pre-conditioning: Record baseline preference for two distinct chambers.
-
Conditioning: Repeatedly pair the administration of the compound with one chamber and the vehicle with the other.
-
Post-conditioning: Measure the time spent in each chamber in a drug-free state.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Preference Score (Post - Pre) (s) |
| Vehicle | - | Hypothetical Value |
| Compound X | 1 | Hypothetical Value |
| Compound X | 3 | Hypothetical Value |
| Compound X | 10 | Hypothetical Value |
Mechanistic Elucidation
Based on the behavioral data, further studies can be designed to probe the underlying mechanism of action.
Hypothesized Signaling Pathways
Given the structural similarities to PCP, a primary hypothesis is the antagonism of the NMDA receptor. This would disrupt glutamatergic signaling, which is crucial for synaptic plasticity and neuronal communication. A secondary hypothesis involves the inhibition of the dopamine transporter (DAT), leading to increased synaptic dopamine levels.
References
Commercial suppliers and purchasing of [1-(2-Fluorophenyl)cyclopentyl]methanamine for research.
For Researchers, Scientists, and Drug Development Professionals
This document provides an overview of the commercial availability of [1-(2-Fluorophenyl)cyclopentyl]methanamine (CAS No. 378247-87-1), a compound of interest for research and development. While specific, detailed research applications and established experimental protocols for this particular molecule are not extensively documented in publicly available scientific literature, this guide offers information on its procurement and presents generalized protocols and workflows applicable to the initial investigation of a novel chemical entity.
Commercial Suppliers and Purchasing Information
This compound is available from several chemical suppliers specializing in research compounds. The primary CAS number for this compound is 378247-87-1. Researchers should always verify the identity and purity of the compound upon receipt.
Table 1: Commercial Supplier Data for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| ChemBridge | 378247-87-1 | C₁₂H₁₆FN | 193.26 | >95% | 1g, 5g, 10g |
| Santa Cruz Biotechnology | 378247-87-1 | C₁₂H₁₆FN | 193.26 | Not Specified | Inquire |
| PubChem | 378247-87-1 | C₁₂H₁₆FN | 193.26 | Not Specified | Multiple Suppliers Listed |
Note: Pricing information is subject to change and should be obtained directly from the suppliers.
Application Notes
Currently, there is a notable absence of published research detailing specific biological activities or signaling pathways associated with this compound. As a novel compound, its potential applications are yet to be defined. Researchers acquiring this compound will be at the forefront of investigating its pharmacological profile.
Given its chemical structure, potential areas of investigation could include its activity as a modulator of central nervous system (CNS) targets, ion channels, or G-protein coupled receptors (GPCRs). However, without experimental data, any potential application remains speculative.
Experimental Protocols
The following are generalized protocols that can be adapted for the initial screening of this compound.
General Workflow for Compound Procurement and Initial Screening
The process of acquiring and conducting preliminary assessments on a new research compound typically follows a structured workflow to ensure systematic evaluation.
Caption: Workflow for research compound acquisition and primary screening.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol provides a basic framework for assessing the cytotoxic effects of this compound on a selected cell line.
Objective: To determine the concentration-dependent effect of the test compound on cell viability.
Materials:
-
This compound
-
Selected cancer or immortalized cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Logical Relationships in Drug Discovery
The initial data from screening assays can inform the direction of further research, such as initiating Structure-Activity Relationship (SAR) studies to optimize the compound's properties.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified researchers based on their specific experimental setup and objectives. The biological activity and safety of this compound are unknown and should be handled with appropriate laboratory precautions.
Troubleshooting & Optimization
Improving the yield and purity of [1-(2-Fluorophenyl)cyclopentyl]methanamine synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of [1-(2-Fluorophenyl)cyclopentyl]methanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and reliable synthetic pathway involves a two-step process. The first step is the synthesis of the intermediate, 1-(2-fluorophenyl)cyclopentanecarbonitrile. This is typically followed by the reduction of the nitrile group to the primary amine, yielding the final product.
Q2: What are the critical parameters to control during the synthesis of the nitrile intermediate?
A2: The formation of 1-(2-fluorophenyl)cyclopentanecarbonitrile is highly sensitive to reaction conditions. Key parameters to control include the exclusion of moisture, the temperature during the addition of reagents, and the purity of the starting materials and solvents.
Q3: Which reducing agents are suitable for converting the nitrile intermediate to the final amine product?
A3: Lithium aluminum hydride (LiAlH4) is a highly effective reagent for this transformation and generally provides good yields.[1][2] Catalytic hydrogenation using catalysts such as Raney Nickel or Platinum on carbon (Pt/C) under a hydrogen atmosphere is another viable, albeit potentially slower, method.[3][4]
Q4: What are the main impurities I should expect in the final product?
A4: Common impurities may include unreacted nitrile intermediate, byproducts from the nitrile synthesis (such as products of dimerization or elimination), and over-reduced species if the reaction conditions are not well-controlled. If a Grignard reaction is used to synthesize a precursor ketone, biphenyl-type impurities can also arise.[5]
Q5: How can I purify the final product, this compound?
A5: The final amine product can be purified by standard laboratory techniques. Acid-base extraction is a common method to separate the basic amine from non-basic impurities.[6] Subsequent distillation under reduced pressure or column chromatography can be employed to achieve higher purity.
Troubleshooting Guides
Problem 1: Low Yield of 1-(2-Fluorophenyl)cyclopentanecarbonitrile
| Potential Cause | Recommended Solution |
| Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. |
| Incomplete deprotonation of 2-fluorophenylacetonitrile. | Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the reaction is stirred for a sufficient time after base addition to allow for complete deprotonation before adding the alkylating agent. |
| Side reactions of the alkylating agent. | Add the 1,4-dihalobutane slowly to the reaction mixture at a controlled temperature (e.g., using an ice bath) to minimize side reactions. |
| Inefficient phase transfer catalysis (if applicable). | If using a phase-transfer catalyst, ensure it is of good quality and used in the appropriate molar ratio. Vigorous stirring is crucial to maximize the interfacial area. |
Problem 2: Incomplete Reduction of the Nitrile Intermediate
| Potential Cause | Recommended Solution |
| Insufficient amount of reducing agent (LiAlH4). | Use a molar excess of LiAlH4 (typically 1.5 to 2 equivalents) to ensure complete reduction. |
| Decomposition of LiAlH4 due to moisture. | Use anhydrous solvents (e.g., diethyl ether, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low reaction temperature or insufficient reaction time. | For LiAlH4 reductions, the reaction is often carried out at reflux temperature of the solvent to ensure it goes to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Catalyst poisoning (for catalytic hydrogenation). | Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). Use a higher catalyst loading or a fresh batch of catalyst. |
Problem 3: Formation of Side Products During Reduction
| Potential Cause | Recommended Solution |
| Formation of secondary amines from the reaction of the primary amine product with an imine intermediate. | This can be more prevalent in catalytic hydrogenation. Using a solvent containing ammonia can sometimes suppress the formation of secondary amines. |
| Hydrolysis of the imine intermediate back to a ketone during workup. | Careful and controlled quenching of the LiAlH4 reaction at low temperature is crucial. Ensure the pH is appropriately adjusted during the workup. |
Data Presentation
Table 1: Representative Yields for the Synthesis of 1-(Aryl)cyclopentanecarbonitriles
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Yield (%) | Purity (%) |
| 4-Fluorophenylacetonitrile | 1,4-Dibromobutane | NaH | DMF | 94.1 | >95 |
| Phenylacetonitrile | 1,4-Dibromobutane | NaOH / PTC | Toluene/Water | ~85 | >95 |
Table 2: Representative Yields for the Reduction of Nitriles to Primary Amines
| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| Aromatic Nitrile | LiAlH4 | Diethyl Ether | 80-95 | >97 |
| Aliphatic Nitrile | H2 / Raney Ni | Ethanol | 70-90 | >96 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile
This protocol is adapted from a similar synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexane to remove the mineral oil. Suspend the NaH in anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Cool the suspension in an ice bath. Dissolve 2-fluorophenylacetonitrile (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture for an additional 30 minutes at 0°C.
-
Alkylation: Add 1,4-dibromobutane (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2-fluorophenyl)cyclopentanecarbonitrile.
Protocol 2: Reduction of 1-(2-Fluorophenyl)cyclopentanecarbonitrile to this compound using LiAlH4
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH4 (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction: Dissolve 1-(2-fluorophenyl)cyclopentanecarbonitrile (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams. A granular precipitate should form.
-
Isolation: Filter the resulting solid and wash it thoroughly with diethyl ether or THF. Combine the filtrate and the washings.
-
Purification: Dry the combined organic solution over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. The resulting crude amine can be further purified by vacuum distillation to yield this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: A logical guide for troubleshooting low yield issues in the synthesis.
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 5. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 6. Sciencemadness Discussion Board - reduction of primary amides to amines with lithium aluminum hydride - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting common issues in [1-(2-Fluorophenyl)cyclopentyl]methanamine experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1-(2-Fluorophenyl)cyclopentyl]methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and plausible two-step synthesis is generally employed. The first step involves a Grignard reaction between a cyclopentyl magnesium halide and 2-fluorobenzonitrile to form the intermediate, 1-(2-fluorophenyl)cyclopentanecarbonitrile. The second step is the reduction of this nitrile intermediate to the final primary amine product, this compound.
Q2: What are the expected spectroscopic characteristics of the final product?
A2: While specific data can vary, representative spectroscopic data is summarized below. It is crucial to acquire and interpret your own data for confirmation.
Table 1: Representative Spectroscopic Data
| Technique | Characteristic Features |
| ¹H NMR | - Multiplets in the aromatic region (~7.0-7.5 ppm) showing coupling patterns consistent with a 1,2-disubstituted benzene ring. - A singlet for the -CH₂-NH₂ protons (~2.7-3.0 ppm). - Multiplets for the cyclopentyl protons (~1.5-1.9 ppm). - A broad singlet for the -NH₂ protons which can exchange with D₂O (~1.5-2.5 ppm, variable). |
| ¹³C NMR | - Multiple signals in the aromatic region (~115-165 ppm), including a carbon directly bonded to fluorine exhibiting a large C-F coupling constant. - A signal for the quaternary cyclopentyl carbon attached to the phenyl group (~45-55 ppm). - A signal for the -CH₂-NH₂ carbon (~45-55 ppm). - Signals for the other cyclopentyl carbons (~20-40 ppm). |
| IR | - Two N-H stretching bands for the primary amine at ~3300-3500 cm⁻¹ (one symmetric, one asymmetric).[1][2] - An N-H bending vibration (scissoring) around 1580-1650 cm⁻¹.[3][4] - C-N stretching vibration for the aliphatic amine around 1020-1250 cm⁻¹.[3][4] - Aromatic C-H and C=C stretching bands. - A strong C-F stretching band. |
| Mass Spec | - An odd-numbered molecular ion peak, consistent with the nitrogen rule.[1] - Characteristic fragmentation patterns, such as alpha-cleavage, resulting in the loss of an alkyl radical to form a resonance-stabilized, nitrogen-containing cation.[2] |
Q3: How should this compound be stored?
A3: As a primary amine, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide and moisture. It is best stored in a cool, dark place.
Troubleshooting Guides
Part 1: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile (Grignard Reaction)
Issue 1.1: The Grignard reaction fails to initiate.
-
Question: I've mixed my cyclopentyl bromide, magnesium turnings, and ether, but the reaction hasn't started. What should I do?
-
Answer: Grignard reactions can be notoriously difficult to initiate. Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction run under an inert atmosphere (nitrogen or argon). Diethyl ether or THF must be anhydrous.
-
Activate the Magnesium: The surface of the magnesium turnings can be coated with an oxide layer that prevents the reaction. Try crushing some of the turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and helping to initiate the reaction. The brown color of the iodine should disappear as the reaction starts.
-
Local Heating: Gently warm a single spot of the flask with a heat gun. Be cautious with flammable ether.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, a few drops of another Grignard reagent can initiate the reaction.
-
Issue 1.2: The yield of the nitrile intermediate is very low.
-
Question: The Grignard reaction seemed to work, but after reacting with 2-fluorobenzonitrile and workup, my yield is poor. What are the common causes?
-
Answer: Low yields can result from several issues during the reaction or workup.
Table 2: Troubleshooting Low Yields in Grignard Synthesis of Nitrile
| Potential Cause | Explanation & Solution |
| Wurtz Coupling | The Grignard reagent can couple with unreacted cyclopentyl bromide. Solution: Add the cyclopentyl bromide slowly to the magnesium to maintain a low concentration of the halide. |
| Reaction with Solvent | If using THF, prolonged heating can lead to the Grignard reagent reacting with the solvent. Solution: Avoid unnecessarily long reaction times or excessive heating. |
| Side reaction with Fluorine | While generally stable, under harsh conditions the Grignard reagent could potentially react with the fluorine on the aromatic ring. Solution: Maintain a controlled temperature during the addition of the Grignard reagent to the 2-fluorobenzonitrile, typically at 0 °C. |
| Hydrolysis of Grignard | Any moisture will quench the Grignard reagent. Solution: Ensure all reagents and solvents are completely dry and the reaction is under a positive pressure of inert gas. |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: Monitor the reaction by TLC. Ensure sufficient reaction time. |
| Workup Losses | The product may be lost during the aqueous workup if the pH is not controlled correctly or if emulsions form. Solution: Perform the workup at a low temperature and adjust the pH carefully. Use a saturated solution of sodium chloride (brine) to help break up emulsions. |
Experimental Workflow: Grignard Reaction
Caption: Workflow for the synthesis of the nitrile intermediate.
Part 2: Reduction of 1-(2-Fluorophenyl)cyclopentanecarbonitrile to the Amine
Issue 2.1: The reduction with LiAlH₄ gives a complex mixture or low yield.
-
Question: I performed the LiAlH₄ reduction of the nitrile, but my crude NMR looks messy and the yield is low. What could have gone wrong?
-
Answer: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and requires careful handling.
-
Reagent Quality: Ensure the LiAlH₄ is fresh. Old or improperly stored reagent can have reduced activity.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be performed in anhydrous solvent (ether or THF) under an inert atmosphere.
-
Exothermic Reaction: The reaction is highly exothermic. Add the nitrile solution slowly to the LiAlH₄ suspension at 0 °C to maintain control. A runaway reaction can lead to side products.
-
Workup Issues: The workup procedure for LiAlH₄ reactions is critical to obtaining a clean product. The formation of aluminum salts can create emulsions that trap the product. A standard Fieser workup (sequential addition of water, 15% NaOH (aq), and then more water) is recommended to produce a granular, easily filterable aluminum salt precipitate.
-
Issue 2.2: Catalytic hydrogenation results in side products.
-
Question: I tried to reduce the nitrile using H₂ and a catalyst (e.g., Raney Nickel, Pd/C), but I'm seeing evidence of secondary and/or tertiary amines. How can I prevent this?
-
Answer: The formation of secondary and tertiary amines is a known side reaction in the catalytic hydrogenation of nitriles.[5] This occurs when the initially formed primary amine reacts with the intermediate imine.
-
Solution: To suppress the formation of these byproducts, the reaction is often carried out in the presence of ammonia (or ammonium hydroxide).[5] The excess ammonia shifts the equilibrium away from the formation of the secondary imine, thus favoring the production of the primary amine.
-
Troubleshooting Logic: Nitrile Reduction
Caption: Decision tree for troubleshooting nitrile reduction issues.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile
This is a representative protocol and should be adapted and optimized.
-
Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool to room temperature under a positive pressure of nitrogen.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add anhydrous diethyl ether. In the dropping funnel, place cyclopentyl bromide (1.1 equivalents) dissolved in anhydrous diethyl ether.
-
Initiation: Add a small portion of the cyclopentyl bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask or crush the magnesium with a sterile stirring rod.
-
Reaction: Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Nitrile Addition: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 2-fluorobenzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction of 1-(2-Fluorophenyl)cyclopentanecarbonitrile with LiAlH₄
This is a representative protocol. LiAlH₄ is extremely reactive and dangerous. Handle with extreme caution.
-
Preparation: In a flame-dried, nitrogen-flushed three-necked flask equipped with a stirrer, dropping funnel, and condenser, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.
-
Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the nitrile intermediate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise via the dropping funnel to the LiAlH₄ suspension at a rate that keeps the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. For 'x' grams of LiAlH₄ used, quench by slowly and sequentially adding:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
-
-
Isolation: Stir the resulting white granular precipitate vigorously for 30 minutes. Dry the mixture by adding anhydrous magnesium sulfate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ether.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine. The product can be further purified by distillation or by conversion to its hydrochloride salt, recrystallization, and then liberation of the free base.
References
Optimization of reaction conditions for [1-(2-Fluorophenyl)cyclopentyl]methanamine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of [1-(2-fluorophenyl)cyclopentyl]methanamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Grignard Reaction: Reaction of 2-fluorobenzonitrile with cyclopentylmagnesium bromide to form an intermediate imine, which is subsequently hydrolyzed to (2-fluorophenyl)(cyclopentyl)methanone.
-
Reductive Amination: Conversion of the ketone to the desired primary amine, this compound.
Q2: What are the critical parameters in the Grignard reaction step?
The Grignard reaction is sensitive to moisture and air. Key parameters to control are:
-
Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Initiation of the Grignard Reagent: The formation of cyclopentylmagnesium bromide can sometimes be slow to start. Use of iodine crystals or gentle heating can help initiate the reaction.
-
Reaction Temperature: The reaction of the Grignard reagent with 2-fluorobenzonitrile should be controlled, typically at a low temperature, to minimize side reactions.
Q3: What methods can be used for the reductive amination of (2-fluorophenyl)(cyclopentyl)methanone?
Several methods can be employed for the reductive amination, including:
-
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) in the presence of ammonia and hydrogen gas.
-
Borohydride Reagents: Using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of an ammonia source like ammonium acetate.
-
Leuckart-Wallach Reaction: Using formamide or ammonium formate followed by hydrolysis.
Q4: How can I purify the final product?
Purification of this compound can be achieved through:
-
Distillation: If the product is a liquid, vacuum distillation can be effective.
-
Column Chromatography: Using a suitable stationary phase (e.g., silica gel) and a mobile phase gradient (e.g., hexane/ethyl acetate with triethylamine).
-
Salt Formation: The amine can be converted to a crystalline salt (e.g., hydrochloride salt) for purification by recrystallization, and then neutralized to recover the free base if needed.
Troubleshooting Guides
Problem: Low Yield in Grignard Reaction
| Potential Cause | Suggested Solution |
| Moisture in reaction | Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Use anhydrous solvents. |
| Poor quality magnesium | Use fresh, high-purity magnesium turnings. Activate the magnesium surface by crushing it before use. |
| Side reaction with nitrile | Add the Grignard reagent slowly to the nitrile solution at a low temperature (e.g., 0 °C) to prevent double addition. |
| Formation of Wurtz coupling product | Ensure the cyclopentyl bromide is added slowly to the magnesium to minimize coupling to dicyclopentyl. |
Problem: Incomplete Reductive Amination
| Potential Cause | Suggested Solution |
| Inactive catalyst (catalytic hydrogenation) | Use fresh, high-quality catalyst. Ensure the reaction is properly flushed with hydrogen. |
| Inefficient imine formation | Ensure the pH of the reaction is optimal for imine formation (typically weakly acidic). Use a dehydrating agent if necessary. |
| Decomposition of reducing agent | Add the reducing agent portion-wise. Check the quality and age of the borohydride reagent. |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Dimerization of Grignard reagent | Use dilute solutions and maintain a low reaction temperature. |
| Formation of secondary amine in reductive amination | Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Over-reduction of the aromatic ring | Choose a milder reducing agent or optimize reaction conditions (temperature, pressure, reaction time). |
Experimental Protocols
Protocol 1: Synthesis of (2-Fluorophenyl)(cyclopentyl)methanone
This protocol is based on analogous procedures for the synthesis of similar ketones.[1][2]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium turnings | 24.31 | 2.43 g | 0.10 |
| Cyclopentyl bromide | 149.03 | 14.9 g (11.0 mL) | 0.10 |
| 2-Fluorobenzonitrile | 121.11 | 12.1 g | 0.10 |
| Anhydrous diethyl ether | - | 150 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| 1 M HCl (aq) | - | 100 mL | - |
Procedure:
-
Set up a flame-dried three-neck flask with a dropping funnel, condenser, and nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Dissolve cyclopentyl bromide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the cyclopentyl bromide solution to the magnesium. If the reaction does not start (indicated by a color change and gentle reflux), warm the flask gently.
-
Once the reaction starts, add the remaining cyclopentyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 2-fluorobenzonitrile in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-fluorobenzonitrile solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding 100 mL of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the ketone by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol is a general procedure for reductive amination.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (2-Fluorophenyl)(cyclopentyl)methanone | 192.24 | 9.6 g | 0.05 |
| Ammonium acetate | 77.08 | 38.5 g | 0.50 |
| Sodium cyanoborohydride | 62.84 | 3.14 g | 0.05 |
| Methanol | - | 200 mL | - |
Procedure:
-
In a round-bottom flask, dissolve (2-fluorophenyl)(cyclopentyl)methanone and a ten-fold excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium cyanoborohydride in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer with 6 M NaOH until the pH is >12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Purify the amine by vacuum distillation or by converting it to its hydrochloride salt and recrystallizing.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low Grignard reaction yield.
References
Stability and degradation of [1-(2-Fluorophenyl)cyclopentyl]methanamine under various conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of [1-(2-Fluorophenyl)cyclopentyl]methanamine. The information is intended to help researchers anticipate potential stability issues, design appropriate studies, and troubleshoot experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its chemical structure, a primary amine attached to a cyclopentyl ring with a fluorophenyl group, the main factors influencing stability are likely to be:
-
pH: The primary amine group is basic and can be protonated at acidic pH, potentially influencing its reactivity and degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[5][6]
-
Light: The fluorophenyl group may absorb UV light, potentially leading to photolytic degradation.[7]
Q2: What are the expected degradation pathways for this compound?
-
Oxidation of the amine: This could lead to the formation of corresponding imines, oximes, or further degradation products.
-
Reactions involving the fluorophenyl ring: While generally stable, fluorinated aromatic rings can undergo nucleophilic substitution under certain conditions, although this is less common. The fluorine substituent generally enhances the thermal and chemical stability of the aromatic ring.[8]
-
Degradation of the cyclopentyl ring: Cyclopentanone and its derivatives have been identified as thermal degradation products of molecules containing cyclopentyl moieties.[9]
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, the compound should be stored in a well-closed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, high humidity, strong acid/base, oxidizing agents, and light).[10] These studies are crucial for:
-
Identifying potential degradation products.[11]
-
Developing and validating stability-indicating analytical methods.[5][12]
-
Understanding the intrinsic stability of the molecule.[10]
Troubleshooting Guides
Issue 1: Discoloration of the sample upon storage.
| Potential Cause | Troubleshooting Step |
| Oxidation | Store the compound under an inert atmosphere (nitrogen or argon). Ensure the storage container is tightly sealed. Avoid exposure to air and light. Consider adding an antioxidant if compatible with the intended use. |
| Photodegradation | Store the sample in an amber vial or protect it from light by wrapping the container in aluminum foil. |
Issue 2: Appearance of new peaks in the chromatogram during stability testing.
| Potential Cause | Troubleshooting Step |
| Degradation | Perform a forced degradation study to identify the likely degradation products and confirm if the new peaks correspond to them. |
| Contamination | Verify the purity of the solvents and reagents used. Ensure proper cleaning of all glassware and equipment. |
| Interaction with excipients (for drug product) | Analyze the placebo formulation under the same stress conditions to identify any peaks originating from the excipients. |
Issue 3: Poor mass balance in stability studies.
| Potential Cause | Troubleshooting Step |
| Formation of non-chromophoric or volatile degradants | Use a mass-sensitive detector (e.g., mass spectrometer or charged aerosol detector) in addition to a UV detector. Employ gas chromatography (GC) to analyze for volatile compounds. |
| Inadequate chromatographic separation | Optimize the HPLC method to ensure all degradation products are separated from the parent peak and from each other. This may involve changing the column, mobile phase composition, pH, or gradient. |
| Incorrect response factors for degradants | If possible, isolate and quantify the degradation products to determine their individual response factors. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[11]
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and treat with 0.1 N HCl and 0.1 N NaOH.[11] The reactions can be carried out at room temperature or elevated temperatures (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Neutralization: After the specified time, neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Procedure: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature.
-
Analysis: Analyze the samples at different time points (e.g., 0, 6, 12, 24 hours) by HPLC.
3. Thermal Degradation:
-
Procedure: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period. A solution of the compound can also be heated.
-
Analysis: Analyze the samples at various time points.
4. Photolytic Degradation:
-
Procedure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7] A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the exposed and control samples by HPLC.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation of this compound
(Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT in min) |
| 0.1 N HCl | 24 h | 60 °C | 8.5 | 2 | 4.2 |
| 0.1 N NaOH | 24 h | 60 °C | 12.1 | 3 | 5.8, 7.1 |
| 3% H₂O₂ | 12 h | RT | 15.3 | 4 | 6.5 |
| Heat (Solid) | 48 h | 80 °C | 5.2 | 1 | 8.3 |
| Light (Solution) | 24 h | RT | 7.8 | 2 | 9.1 |
Table 2: Illustrative Stability Data for this compound under ICH Conditions
(Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.)
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) |
| 25 °C / 60% RH | 0 | 100.0 | 0.1 |
| 3 | 99.8 | 0.2 | |
| 6 | 99.5 | 0.4 | |
| 12 | 99.1 | 0.8 | |
| 40 °C / 75% RH | 0 | 100.0 | 0.1 |
| 3 | 98.9 | 1.0 | |
| 6 | 97.5 | 2.3 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Logical approach to troubleshooting stability issues.
References
- 1. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 7. fda.gov [fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. sgs.com [sgs.com]
Identification and removal of impurities in [1-(2-Fluorophenyl)cyclopentyl]methanamine samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1-(2-Fluorophenyl)cyclopentyl]methanamine. The information provided is designed to help identify and remove impurities in samples of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a sample of this compound synthesized via reductive amination?
A1: Samples of this compound synthesized via reductive amination of 2-fluorophenyl cyclopentyl ketone with ammonia may contain several process-related impurities. The most common include:
-
Unreacted Starting Materials: 2-fluorophenyl cyclopentyl ketone and any ammonia source.
-
Imine Intermediate: The intermediate formed between the ketone and ammonia that has not been fully reduced.
-
Over-alkylation Products: Di-{[1-(2-fluorophenyl)cyclopentyl]methyl}amine, a secondary amine formed from the reaction of the product with another molecule of the imine intermediate.
-
Byproducts from Reducing Agents: If sodium cyanoborohydride (NaBH3CN) is used, cyanide-related adducts can sometimes be observed.
-
Isomeric Impurities: Depending on the synthetic route of the starting ketone, isomers of 2-fluorophenyl cyclopentyl ketone could lead to corresponding amine isomers.
Q2: My GC-MS analysis shows an unexpected peak with a mass corresponding to the starting ketone. What could be the issue?
A2: The presence of the starting ketone, 2-fluorophenyl cyclopentyl ketone, indicates incomplete conversion during the reductive amination reaction. Several factors could contribute to this:
-
Insufficient Reducing Agent: The amount of reducing agent may not have been sufficient to reduce the imine intermediate completely.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Reaction Conditions: Suboptimal pH or temperature can hinder the formation and/or reduction of the imine. Reductive amination is typically carried out under neutral or weakly acidic conditions.[1]
-
Reagent Quality: The reducing agent may have degraded due to improper storage or handling. For example, sodium triacetoxyborohydride is sensitive to water.[2]
Q3: I observe a significant amount of a higher molecular weight impurity. How can I identify and remove it?
A3: A higher molecular weight impurity is often an over-alkylation product, such as di-{[1-(2-fluorophenyl)cyclopentyl]methyl}amine.
-
Identification: This impurity can be tentatively identified by mass spectrometry (MS), as it will have a molecular weight corresponding to two molecules of the product minus a molecule of ammonia. Further confirmation can be achieved through NMR spectroscopy.
-
Removal: Purification can be achieved through column chromatography on silica gel, exploiting the polarity difference between the primary amine product and the secondary amine impurity. Alternatively, fractional distillation under reduced pressure might be effective if the boiling points are sufficiently different.
Q4: Can I use HPLC to assess the purity of my this compound sample?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for purity assessment. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be performed using a UV detector, monitoring at a wavelength where the phenyl ring absorbs (e.g., ~254 nm). For more detailed analysis and identification of unknown impurities, coupling the HPLC to a mass spectrometer (HPLC-MS) is highly recommended.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation | Ensure the reaction conditions are optimal for imine formation. This may involve adjusting the pH to a weakly acidic range (pH 4-6) or using a dehydrating agent to remove water, which is a byproduct of imine formation. |
| Inefficient reduction | Verify the activity of the reducing agent. If using sodium borohydride, ensure it is added after imine formation is complete, as it can also reduce the starting ketone.[2] Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB), which is selective for the imine.[2] |
| Suboptimal reaction temperature | The reaction may require heating to facilitate imine formation or cooling during the addition of a highly reactive reducing agent to prevent side reactions. Optimize the temperature profile of the reaction. |
| Poor solubility of reactants | All reactants, including the ketone and amine source, should be soluble in the reaction solvent. If solubility is an issue, consider a different solvent system. |
Issue 2: Presence of Multiple Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Side reactions during synthesis | Review the reaction conditions. High temperatures or prolonged reaction times can lead to the formation of byproducts. |
| Contaminated starting materials | Analyze the purity of the starting 2-fluorophenyl cyclopentyl ketone and the ammonia source. Impurities in the starting materials will likely be carried through the reaction. |
| Ineffective work-up procedure | The work-up procedure should be designed to remove unreacted reagents and byproducts. This may involve acid-base extractions to separate the basic amine product from neutral or acidic impurities. |
| Degradation of the product | This compound, like many amines, can be susceptible to air oxidation. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol outlines a general method for the analysis of this compound and its potential impurities.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
If derivatization is required to improve volatility or chromatographic performance, it can be performed at this stage. For primary amines, derivatization with reagents like pentafluoropropionic anhydride (PFPA) can be beneficial.[4]
-
-
GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks to identify potential impurities by comparing them with a library of known spectra or by interpreting the fragmentation patterns.
-
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
To elute the amine product, it may be necessary to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to prevent tailing on the acidic silica gel.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary
The following tables provide hypothetical but realistic data for the analysis and purification of this compound.
Table 1: Impurity Profile by GC-MS Before and After Purification
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| 2-fluorophenyl cyclopentyl ketone | 12.5 | 5.2 | < 0.1 |
| This compound | 14.8 | 88.3 | 99.8 |
| Di-{[1-(2-fluorophenyl)cyclopentyl]methyl}amine | 18.2 | 4.1 | < 0.1 |
| Unknown Impurity 1 | 10.7 | 1.5 | < 0.1 |
| Unknown Impurity 2 | 16.1 | 0.9 | < 0.1 |
Table 2: HPLC Purity Analysis
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Purity (%) |
| Reversed-Phase HPLC | C18, 4.6 x 150 mm, 5 µm | A: 0.1% TFA in WaterB: Acetonitrile(Gradient: 10-90% B over 20 min) | 1.0 | 99.7 |
Visualizations
Caption: Workflow for the analysis and purification of this compound.
Caption: Relationship between reactants, intermediates, product, and common impurities.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining analytical methods for sensitive detection of [1-(2-Fluorophenyl)cyclopentyl]methanamine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of [1-(2-Fluorophenyl)cyclopentyl]methanamine, a novel psychoactive substance (NPS). The information is tailored for researchers, scientists, and drug development professionals working with analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). As this is a new psychoactive substance, direct analytical methods might not be widely published. Therefore, this guide also draws on established methods for structurally similar compounds, such as ketamine analogs and other designer drugs.
Section 1: Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: Poor Peak Shape (Tailing) for this compound
Peak tailing is a common issue when analyzing amine-containing compounds like this compound due to their basic nature and potential for interaction with active sites in the GC system.[1][2]
Troubleshooting Workflow: GC-MS Peak Tailing
A stepwise approach to troubleshooting peak tailing in GC-MS analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in Inlet | 1. Replace the inlet liner with a new, deactivated liner.[3] 2. Replace the septum. 3. Clean the injection port. | Reduction or elimination of peak tailing. |
| Column Contamination or Activity | 1. Condition the column at a high temperature. 2. Trim 15-30 cm from the front of the column.[3] 3. If the problem persists, consider using a column specifically designed for analyzing basic compounds (e.g., an "ultra inert" column).[3] | Improved peak symmetry. |
| Analyte Adsorption | Consider derivatization to mask the active amine group. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride - PFPA).[4] | A symmetrical peak for the derivatized analyte. |
| Improper Column Installation | Ensure the column is installed correctly in both the inlet and detector, as improper installation can cause peak tailing.[3] | Symmetrical peak shape. |
Issue: No Peak or Very Small Peak Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | 1. Prepare fresh standards and samples. 2. Ensure proper storage conditions. | Detection of the analyte peak at the expected retention time. |
| Injection Problem | 1. Check the syringe for blockage or damage. 2. Verify the autosampler is functioning correctly. | A visible and appropriately sized peak. |
| Incorrect GC-MS Parameters | 1. Verify the injection port temperature is sufficient to volatilize the analyte. 2. Check the MS tune and ensure the detector is functioning correctly. 3. Confirm the acquisition parameters (mass range, scan time) are appropriate. | Detection of the analyte peak. |
| Analyte Loss in Sample Preparation | Review the extraction procedure. Ensure the pH is appropriate to keep the amine in a non-ionized state for efficient extraction into an organic solvent. | Improved peak intensity. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue: Signal Suppression or Enhancement (Matrix Effects)
Matrix effects are a significant challenge in LC-MS analysis, where co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification.[5][6]
Troubleshooting Workflow: LC-MS Matrix Effects
Workflow for mitigating matrix effects in LC-MS analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Matrix Components | 1. Improve Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[7] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[8] | Reduced signal suppression or enhancement, leading to more accurate and reproducible results. |
| Poor Chromatographic Separation | 1. Modify the LC Gradient: Adjust the mobile phase gradient to better separate the analyte from matrix interferences. 2. Change the Column: Use a column with a different stationary phase to alter selectivity. | The analyte peak elutes in a region with less interference from the matrix. |
| Ionization Competition | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. | The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification. |
Issue: Retention Time Shifts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mobile Phase Issues | 1. Prepare fresh mobile phase. 2. Ensure the mobile phase composition is accurate. | Consistent retention times. |
| Column Equilibration | Ensure the column is adequately equilibrated between injections, especially when running gradients. A general rule is to use at least 10 column volumes for equilibration. | Stable and reproducible retention times. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Consistent retention times. |
| Column Overloading | Inject a smaller sample volume or dilute the sample. | Symmetrical peak shape and consistent retention time. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected mass spectral fragments for this compound in GC-MS (EI mode)?
-
Alpha-cleavage: Cleavage of the bond between the cyclopentyl ring and the methanamine group.
-
Loss of the aminomethyl group: A fragment corresponding to the loss of CH2NH2.
-
Fragments from the fluorophenylcyclopentyl moiety: Various fragments arising from the cleavage of the cyclopentyl ring and the fluorophenyl group. The tropylium ion (m/z 91) is a common fragment for compounds containing a benzyl group, though in this case, a fluorotropylium ion might be observed.[10]
Predicted Fragmentation Pathway
Predicted EI fragmentation of this compound.
Q2: What LC-MS ionization mode is best for this compound?
A2: Given the presence of a primary amine, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The amine group is readily protonated to form [M+H]+ ions, providing high sensitivity.
Q3: How can I improve the sensitivity for detecting low concentrations of this compound?
A3: To enhance sensitivity, consider the following:
-
Optimize MS parameters: Adjust the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for your analyte.
-
Use tandem mass spectrometry (MS/MS): Operating in Multiple Reaction Monitoring (MRM) mode will significantly improve the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions.
-
Sample concentration: Incorporate a sample concentration step in your preparation protocol, such as evaporation and reconstitution in a smaller volume of mobile phase.
-
High-resolution mass spectrometry (HRMS): Can provide high sensitivity and specificity.[5]
Q4: Are there any specific sample preparation techniques recommended for this analyte in biological matrices?
A4: For biological matrices like urine or plasma, a robust sample preparation method is crucial.
-
Solid-Phase Extraction (SPE): This is often the preferred method for NPS in biological fluids as it provides excellent sample cleanup and concentration.[7] A mixed-mode cation exchange SPE cartridge would be suitable for retaining the basic amine group.
-
Liquid-Liquid Extraction (LLE): This can also be effective. The pH of the aqueous sample should be adjusted to a basic pH (e.g., >9) to neutralize the amine group and facilitate its extraction into an organic solvent.
Section 3: Experimental Protocols
Protocol: GC-MS Analysis (with Derivatization)
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of saturated sodium borate buffer (pH 9).
-
Perform LLE with 5 mL of n-butyl chloride.
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Heat at 70°C for 20 minutes.
-
Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full scan (m/z 40-550) or Selected Ion Monitoring (SIM).
-
Protocol: LC-MS/MS Analysis
-
Sample Preparation (Urine):
-
To 0.5 mL of urine, add an internal standard (ideally, a stable isotope-labeled version of the analyte).
-
Add 0.5 mL of 0.1 M ammonium acetate buffer (pH 5).
-
Load the sample onto a mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: ESI Positive.
-
MRM Transitions: To be determined by infusing a standard of the analyte. For a predicted protonated molecule [M+H]+ of m/z 194.1, characteristic product ions would need to be identified.
-
Section 4: Quantitative Data Summary
The following tables provide hypothetical yet realistic performance data for the described analytical methods. These values should be established and validated in your laboratory.
Table 1: GC-MS Method Performance (Hypothetical)
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linearity (r²) | >0.995 |
| Precision (%RSD) | <10% |
| Accuracy (%Bias) | ±15% |
Table 2: LC-MS/MS Method Performance (Hypothetical)
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity (r²) | >0.998 |
| Precision (%RSD) | <5% |
| Accuracy (%Bias) | ±10% |
References
- 1. academic.oup.com [academic.oup.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. agilent.com [agilent.com]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Addressing challenges in scaling up the synthesis of [1-(2-Fluorophenyl)cyclopentyl]methanamine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1-(2-Fluorophenyl)cyclopentyl]methanamine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Grignard Reaction - Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile
Q1: My Grignard reaction to form 1-(2-fluorophenyl)cyclopentanecarbonitrile from 2-fluorobenzonitrile and cyclopentylmagnesium halide is not initiating. What are the common causes and solutions?
A1: Failure of Grignard reaction initiation is a common issue. Here are the primary causes and troubleshooting steps:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Try activating the magnesium by gently crushing the turnings in a dry flask or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Impure Reagents: Impurities in the 2-fluorobenzonitrile or cyclopentyl halide can quench the Grignard reagent. Ensure the purity of your starting materials.
-
Low Temperature: While the reaction is exothermic, initial formation may require gentle warming.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| No reaction | Wet glassware/solvents | Oven-dry all glassware; use anhydrous solvents. |
| Inactive magnesium | Activate with iodine or 1,2-dibromoethane. | |
| Impure starting materials | Purify reagents before use. | |
| Slow initiation | Low temperature | Gently warm the reaction mixture. |
Q2: I am observing a low yield of the desired 1-(2-fluorophenyl)cyclopentanecarbonitrile. What are the likely side reactions and how can I minimize them?
A2: Low yields can be attributed to several side reactions. Key considerations include:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted cyclopentyl halide. To minimize this, add the cyclopentyl halide slowly to the magnesium turnings to maintain a low concentration.
-
Reaction with Benzonitrile Ortho-Fluorine: While less likely, the Grignard reagent could potentially react with the fluorine atom. Using milder reaction conditions and ensuring a slight excess of the Grignard reagent can favor addition to the nitrile.
-
Hydrolysis: Any moisture present will quench the Grignard reagent. Maintaining strictly anhydrous conditions is critical.
Q3: How can I effectively monitor the progress of the Grignard reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward method. Spot the reaction mixture against the 2-fluorobenzonitrile starting material. The disappearance of the starting material spot indicates reaction completion. Quench a small aliquot of the reaction mixture with dilute acid before running the TLC.
Section 2: Nitrile Reduction - Synthesis of this compound
Q4: I am having trouble with the reduction of 1-(2-fluorophenyl)cyclopentanecarbonitrile to the primary amine. What are the recommended reducing agents and conditions?
A4: Several reducing agents can be effective for this transformation. The choice depends on the scale and available equipment.
-
Lithium Aluminum Hydride (LAH): A powerful reducing agent that provides high yields. The reaction is typically run in anhydrous ethers like diethyl ether or THF. It must be handled with extreme care due to its reactivity with water.
-
Borane (BH3): Often used as a complex with THF (BH3-THF). It is a milder alternative to LAH and can offer better selectivity.
-
Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a scalable and often cleaner method. This may require specialized high-pressure equipment.
Comparison of Reducing Agents
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Advantages | Key Disadvantages |
| LiAlH4 | Anhydrous Ether/THF | 0 to reflux | High reactivity, good yields | Highly pyrophoric, requires strict anhydrous conditions |
| BH3-THF | THF | 0 to reflux | Milder, good selectivity | Can be slower, requires careful handling |
| H2/Raney Ni or Pd/C | Methanol/Ethanol | Room Temp to 50 | Scalable, clean workup | Requires pressure equipment, catalyst can be pyrophoric |
Q5: My reduction is resulting in a mixture of products, including the primary amine and some byproducts. How can I improve the purity?
A5: Byproduct formation is a common challenge.
-
Incomplete Reduction: If you observe remaining starting material (nitrile), the reaction may not have gone to completion. Extend the reaction time or increase the equivalents of the reducing agent.
-
Over-reduction/Side Reactions: With LAH, over-reduction is less of a concern for nitriles. However, with catalytic hydrogenation, dehalogenation (removal of the fluorine) can occur. Using milder conditions (lower pressure, lower temperature) can mitigate this.
-
Purification: The final amine is basic and can be purified by an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile (Grignard Reaction)
-
Preparation: Under an inert atmosphere (N2 or Ar), add magnesium turnings to an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation: Add a small amount of anhydrous diethyl ether and a crystal of iodine.
-
Grignard Formation: Slowly add a solution of cyclopentyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. Maintain a gentle reflux by controlling the addition rate.
-
Reaction: After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Addition of Nitrile: Cool the reaction mixture to 0 °C and slowly add a solution of 2-fluorobenzonitrile in anhydrous diethyl ether.
-
Quenching: After the addition, warm the mixture to room temperature and stir for 2-4 hours. Monitor by TLC. Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
Protocol 2: Synthesis of this compound (LAH Reduction)
-
Setup: To a stirred suspension of Lithium Aluminum Hydride (LAH) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of 1-(2-fluorophenyl)cyclopentanecarbonitrile in anhydrous THF.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the nitrile.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water.
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purification: The crude amine can be further purified by distillation under reduced pressure or by acid-base extraction.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for Grignard reaction initiation.
Best practices for handling and storage of [1-(2-Fluorophenyl)cyclopentyl]methanamine.
Disclaimer: The following information is provided for guidance and is based on data available for structurally similar compounds. A comprehensive, substance-specific risk assessment should be conducted before handling [1-(2-Fluorophenyl)cyclopentyl]methanamine.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Summary of Chemical and Physical Data
Quantitative data for this compound and its isomers are summarized below. This information is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FN | PubChem |
| Molecular Weight | 193.26 g/mol | PubChem |
| Appearance | Liquid (for related compounds) | Chemical Suppliers |
| LogP | 2.7 - 3.13 | PubChem, Chemical Suppliers |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for the structural isomer cyclopentyl(2-fluorophenyl)methanamine, this compound is expected to have the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the recommended storage conditions for this compound?
A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. Some suppliers of similar compounds recommend storage at room temperature[2].
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: It is recommended to wear the following PPE:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste in accordance with local, state, and federal regulations. It is important to treat it as hazardous chemical waste. Do not pour down the drain.
Troubleshooting Guides
Synthesis & Purity Issues
| Issue | Potential Cause | Suggested Solution |
| Low reaction yield | - Incomplete reaction- Side reactions- Degradation of starting materials or product | - Monitor reaction progress using TLC or LC-MS.- Optimize reaction conditions (temperature, time, stoichiometry).- Ensure starting materials are pure and dry. |
| Impure product after purification | - Inefficient purification method- Co-eluting impurities- Product degradation during purification | - Use a different chromatography stationary or mobile phase.- Consider recrystallization or distillation.- Minimize exposure to heat and light during purification. |
| Presence of unexpected byproducts | - Amine oxidation- Hydrolysis of intermediates (if applicable) | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents. |
Analytical & Stability Issues
| Issue | Potential Cause | Suggested Solution |
| Inconsistent analytical results (e.g., HPLC, GC) | - Sample degradation- Improper sample preparation- Instrument variability | - Prepare samples fresh before analysis.- Ensure complete dissolution in a compatible solvent.- Use an internal standard for quantification.- Check instrument calibration and performance. |
| Compound degradation in solution | - Hydrolysis- Oxidation- Photodegradation | - Prepare solutions fresh daily.- If storing solutions, use a buffered solution at an appropriate pH and store at low temperature, protected from light.- Degas solvents to remove dissolved oxygen. |
| Poor peak shape in chromatography | - Interaction with stationary phase- Inappropriate mobile phase pH | - For HPLC, add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the amine is in a consistent protonation state. |
Experimental Protocols
General Protocol for Reductive Amination:
-
Ketone Formation: Synthesize the precursor ketone, 1-(2-fluorophenyl)cyclopentanecarbaldehyde.
-
Imine Formation: Dissolve the ketone in a suitable solvent (e.g., methanol, dichloromethane). Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol) and a dehydrating agent (e.g., molecular sieves). Stir at room temperature to form the imine intermediate.
-
Reduction: Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) portion-wise to the reaction mixture.
-
Work-up: Quench the reaction with water or a dilute acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: This is a generalized protocol and requires optimization for the specific substrate.
Visualizations
Below are diagrams illustrating a general experimental workflow and a troubleshooting decision tree for common issues encountered during synthesis and purification.
Caption: A generalized workflow for chemical synthesis experiments.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Minimizing variability in experiments involving [1-(2-Fluorophenyl)cyclopentyl]methanamine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving [1-(2-Fluorophenyl)cyclopentyl]methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and stability of this compound, it is recommended to store the compound in a cool, dry place, away from direct sunlight and heat.[1] Ideally, storage temperatures should be kept below 30°C (86°F).[1] The compound should be stored in tightly sealed containers made of inert materials, such as amber glass or high-density polyethylene (HDPE), to prevent degradation from moisture and air.[1] As amines can be sensitive to basic conditions, storage in a neutral environment is crucial.[2]
Q2: What are the general solubility characteristics of this compound?
Q3: How does the fluorine substituent affect the properties of this compound?
A3: The fluorine atom significantly influences the compound's properties. The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[3] It also increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and binding characteristics.[4] From an analytical perspective, the presence of fluorine allows for the use of 19F NMR spectroscopy for characterization and purity assessment.[5][6][7]
Q4: What are the potential sources of impurities in this compound samples?
A4: Impurities can arise from the synthetic route used to prepare the compound. Based on the synthesis of structurally similar compounds, potential impurities could include starting materials, reagents, byproducts from side reactions, and positional isomers of the fluorophenyl group.[8] For example, impurities from the synthesis of prasugrel, a related compound, include isomers and unreacted intermediates.[8] It is essential to have a validated analytical method to identify and quantify any impurities that may affect experimental results.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | Verify compound stability under assay conditions. | Perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation products by HPLC. Fluorinated amines can be sensitive to basic conditions.[2] |
| Inaccurate Concentration | Confirm the concentration of the stock solution. | Re-measure the concentration using a calibrated analytical balance and a validated analytical method (e.g., qNMR or HPLC with a certified reference standard). |
| Solvent Effects | The solvent used to dissolve the compound may be affecting the biological system. | Run a vehicle control experiment with the same concentration of the solvent used for the test compound to assess its impact. |
| Impurity Interference | An unknown impurity may have biological activity. | Re-purify the compound using techniques like flash chromatography or preparative HPLC. Characterize the purity of the purified material thoroughly. |
Issue 2: Poor Peak Shape and Reproducibility in HPLC Analysis
| Potential Cause | Troubleshooting Step | Recommended Action |
| Peak Tailing | The basic amine group is interacting with acidic silanols on the silica-based column.[9] | Adjust the mobile phase pH to be in the range of 3.5 to 5.5 to ensure the amine is protonated.[9] Add an amine modifier like triethylamine (TEA) or dimethyloctylamine (DMOA) to the mobile phase (0.1-0.5% v/v) to mask the silanol groups.[9] Consider using a column specifically designed for the analysis of basic compounds.[9] |
| Retention Time Drift | Inconsistent mobile phase composition or temperature fluctuations.[10] | Ensure the mobile phase is well-mixed and degassed.[10] Use a column oven to maintain a constant temperature.[10] |
| Ghost Peaks | Contamination in the HPLC system or sample carryover. | Flush the system with a strong solvent.[10] Inject a blank solvent run to check for carryover. |
| Low UV Absorbance | The compound may lack a strong chromophore for sensitive UV detection. | If sensitivity is an issue, consider derivatization of the primary amine with a UV-active labeling agent like 9-fluorenylmethyl chloroformate (FMOC).[11] Alternatively, use a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over a set time (e.g., 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (or other appropriate wavelength based on UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).
Protocol 2: 19F NMR for Purity and Identity Confirmation
-
Solvent: Use a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A high-field NMR spectrometer equipped with a fluorine probe.
-
Parameters:
-
Data Analysis:
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | [1-(2-Fluorophenyl)cyclopentyl)methanamine | Related Aminocyclopentane | Notes |
| Molecular Formula | C₁₂H₁₆FN | C₅H₁₁N | |
| Molecular Weight | 193.26 g/mol | 85.15 g/mol | |
| Appearance | Liquid[12] | Clear, colorless liquid | |
| Boiling Point | Not available | Not available | |
| Melting Point | Not available | -4°C | For Aminocyclopentane |
| Solubility | Soluble in organic solvents (predicted) | Soluble in water and organic solvents | Specific data for the title compound is limited. |
| pKa | Not available | Not available | Expected to be basic due to the amine group. |
| LogP | 3.13[12] | Not available | Indicates moderate lipophilicity. |
Table 2: Recommended Storage and Handling Summary
| Condition | Recommendation | Rationale |
| Temperature | Below 30°C (86°F)[1] | Minimizes volatility and degradation. |
| Environment | Dry, protected from light[1] | Amines can be hygroscopic and light-sensitive. |
| Container | Tightly sealed, inert material (e.g., amber glass, HDPE)[1] | Prevents contamination and reaction with container material. |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE). | To avoid inhalation and skin contact. |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape of basic amines. for poor HPLC peak shape of basic amines.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 8. asianpubs.org [asianpubs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 12. Hit2Lead | 1-[1-(2-fluorophenyl)cyclopentyl]methanamine | CAS# 378247-87-1 | MFCD06213184 | BB-4028226 [hit2lead.com]
Validation & Comparative
Comparative analysis of [1-(2-Fluorophenyl)cyclopentyl]methanamine with other NMDA receptor antagonists.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of [1-(2-Fluorophenyl)cyclopentyl]methanamine and its close analog, fluorolintane, with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. The content is structured to offer an objective comparison of performance, supported by experimental data, and includes detailed methodologies for key experiments to aid in research and development.
Introduction to NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Antagonists of the NMDA receptor are a diverse class of compounds that block the receptor's activity. They are categorized based on their mechanism of action, with uncompetitive antagonists binding within the ion channel to prevent ion flow. This class includes well-known compounds such as phencyclidine (PCP), ketamine, and dizocilpine (MK-801). These antagonists are utilized as anesthetics and are under investigation for the treatment of various neurological and psychiatric conditions, including depression and neurodegenerative diseases.[1][2]
Recently, novel psychoactive substances with arylcyclohexylamine structures, such as this compound and its analogs like fluorolintane, have emerged. Understanding their pharmacological profile in comparison to established NMDA receptor antagonists is crucial for both therapeutic development and for addressing their public health implications.
Comparative Pharmacological Data
The following table summarizes the binding affinities of this compound's close analog, fluorolintane, and other key uncompetitive NMDA receptor antagonists for the NMDA receptor. The data is primarily presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of a drug's potency in inhibiting the binding of a radioligand to the receptor.
| Compound | Ki (nM) | IC50 (nM) | Species | Notes |
| Fluorolintane | 87.92 | Rat | High affinity for the NMDA receptor. Also shows affinity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] | |
| Dizocilpine (MK-801) | 5.5 | Rat | A potent and selective non-competitive NMDA receptor antagonist.[4] | |
| Phencyclidine (PCP) | 100.8 | Rat | A dissociative anesthetic with significant psychotomimetic effects.[4] | |
| Ketamine | 922.2 | Rat | A widely used anesthetic and antidepressant with a lower affinity for the NMDA receptor compared to MK-801 and PCP.[4] | |
| Dexoxadrol | 21.5 | Rat | An NMDA receptor antagonist with dissociative properties.[4] | |
| Tenocyclidine (TCP) | 24.2 | Rat | An analog of phencyclidine.[4] | |
| Dextrorphan | 405.2 | Rat | The primary metabolite of dextromethorphan.[4] | |
| Dextromethorphan | 2913 | Rat | A common cough suppressant with NMDA receptor antagonist activity at higher doses.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Radioligand Binding Assay for NMDA Receptor
This protocol is used to determine the binding affinity of a test compound for the NMDA receptor, often by measuring its ability to displace a radiolabeled ligand, such as [3H]MK-801.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
[3H]MK-801 (radioligand)
-
Test compounds (e.g., fluorolintane, ketamine)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine (to activate the receptor)
-
Non-specific binding inhibitor (e.g., a high concentration of unlabeled MK-801 or PCP)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In test tubes, combine the brain membrane preparation, [3H]MK-801, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of an unlabeled antagonist). Add glutamate and glycine to all tubes to ensure the receptor is in an activated state, allowing the uncompetitive antagonist to bind.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Electrophysiology: Field Excitatory Postsynaptic Potentials (fEPSPs)
This technique measures the strength of synaptic transmission in brain slices and is used to assess the effect of NMDA receptor antagonists on synaptic plasticity, such as long-term potentiation (LTP).
Materials:
-
Hippocampal brain slices from rats or mice
-
Artificial cerebrospinal fluid (aCSF)
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Perfusion system to maintain slice viability
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in oxygenated aCSF.
-
Recording Setup: Transfer a slice to a recording chamber and perfuse with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Deliver single electrical pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes.
-
Drug Application: Perfuse the slice with aCSF containing the test compound (e.g., fluorolintane) at a known concentration and continue to record fEPSPs to observe the effect on basal synaptic transmission.
-
LTP Induction: To assess the effect on synaptic plasticity, apply a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS to measure the magnitude and stability of LTP.
-
Data Analysis: Measure the slope of the fEPSP as an indicator of synaptic strength. Normalize the data to the pre-drug baseline. Compare the magnitude of LTP in the presence and absence of the test compound.
Behavioral Assay: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant stimuli. This process is disrupted by NMDA receptor antagonists, providing an in vivo measure of their activity.
Materials:
-
Rodents (rats or mice)
-
Startle response measurement system (a sound-attenuating chamber with a speaker and a sensor to detect movement)
-
Software to control the auditory stimuli and record the startle response
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a brief period (e.g., 5 minutes) with background noise.
-
Drug Administration: Administer the test compound (e.g., fluorolintane) or vehicle to the animals at various doses.
-
Testing Session: The session consists of different trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB) that does not elicit a startle response is presented.
-
Prepulse-pulse trials: The weak prepulse is presented shortly before the strong pulse (e.g., 100 ms).
-
-
Data Recording: The system records the maximal startle amplitude for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials]. Compare the %PPI between drug-treated and vehicle-treated groups to determine the effect of the compound on sensorimotor gating.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor, leading to downstream cellular responses involved in synaptic plasticity.
Caption: NMDA Receptor signaling cascade leading to Long-Term Potentiation (LTP).
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the sequential steps involved in performing a radioligand binding assay to determine the affinity of a compound for the NMDA receptor.
Caption: Workflow for determining NMDA receptor binding affinity.
Logical Relationship of Experimental Data
This diagram illustrates the logical flow from in vitro binding and electrophysiological data to in vivo behavioral outcomes for NMDA receptor antagonists.
Caption: Logical flow from in vitro to in vivo evidence of NMDA antagonism.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for [1-(2-Fluorophenyl)cyclopentyl]methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE)—for the quantitative analysis of [1-(2-Fluorophenyl)cyclopentyl]methanamine. As a primary amine without a strong chromophore, this compound presents unique analytical challenges. This document outlines representative experimental protocols, presents typical method performance data, and discusses the relative strengths and weaknesses of each technique to aid in method selection and cross-validation efforts.
Disclaimer: The following data is representative of the performance of each analytical technique for similar small molecule primary amines and is intended for illustrative purposes. No direct comparative studies for this compound were publicly available at the time of this publication.
Comparative Overview of Analytical Methods
The selection of an optimal analytical method depends on various factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV (with derivatization), GC-MS, and CE for the analysis of small primary amines.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | Capillary Electrophoresis (CE) |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.1-1 ng/mL | 10-50 ng/mL |
| Limit of Quantitation (LOQ) | 5-30 ng/mL | 0.5-5 ng/mL | 30-150 ng/mL |
| Throughput | Moderate to High | Moderate | High |
| Sample Volume | Low (µL) | Low (µL) | Very Low (nL) |
| Derivatization | Often Required | Often Required | Not always required |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Given that this compound lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive UV detection.
1. Derivatization:
-
Reagent: Dansyl chloride or similar fluorescent/UV-absorbing derivatizing agent.
-
Procedure:
-
To 1 mL of sample solution, add 1 mL of a saturated sodium bicarbonate solution.
-
Add 1 mL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of a 25% ammonia solution to quench the reaction.
-
Dilute with the mobile phase to the desired concentration.
-
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at the maximum absorbance of the derivative (e.g., 254 nm for dansyl derivatives).
Gas Chromatography-Mass Spectrometry (GC-MS)
To improve volatility and chromatographic peak shape, derivatization is also recommended for GC-MS analysis.
1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Cap the vial and heat at 70°C for 1 hour.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Capillary Electrophoresis (CE)
CE can often analyze amines without derivatization, offering a simpler workflow.
1. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Diode array detector at 200 nm.
Visualization of Workflows and Method Selection
To facilitate understanding, the following diagrams illustrate a typical cross-validation workflow and the decision-making process for selecting an analytical method.
Comparative Efficacy of [1-(2-Fluorophenyl)cyclopentyl]methanamine Isomers: A Methodological Guide
Disclaimer: A comprehensive review of publicly available scientific literature and databases did not yield specific experimental data regarding the synthesis, isomeric separation, or comparative efficacy of the isomers of [1-(2-Fluorophenyl)cyclopentyl]methanamine. Therefore, the following guide is presented as a hypothetical framework for researchers and drug development professionals. The data, experimental protocols, and signaling pathways described herein are based on established methodologies for analogous psychoactive compounds and are intended to serve as a template for future research. All presented data is illustrative and not based on experimental results for the specified compound.
Introduction
The stereochemistry of a pharmacologically active compound is a critical determinant of its efficacy, potency, and safety profile. Chiral molecules, such as this compound, can exist as enantiomers or diastereomers, which may exhibit significantly different interactions with their biological targets. This guide outlines a hypothetical comparative study of the racemic mixture and individual isomers of this compound, focusing on methodologies to assess their potential as monoamine reuptake inhibitors, a common mechanism of action for antidepressant and psychostimulant drugs.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for the racemic mixture and purified (R)- and (S)-isomers of this compound.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Isomer | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Racemate | 45.8 | 22.3 | 88.1 |
| (R)-isomer | 89.2 | 48.9 | 150.7 |
| (S)-isomer | 12.5 | 5.7 | 35.4 |
Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM)
| Isomer | Dopamine Uptake | Serotonin Uptake | Norepinephrine Uptake |
| Racemate | 68.3 | 35.1 | 120.5 |
| (R)-isomer | 135.6 | 72.4 | 210.2 |
| (S)-isomer | 18.9 | 9.8 | 55.8 |
Table 3: In Vivo Behavioral Effects in a Rodent Model
| Isomer (Dose) | Locomotor Activity (Total Distance Traveled, cm) | Center Time in Open Field (s) |
| Vehicle | 1500 ± 250 | 30 ± 5 |
| Racemate (10 mg/kg) | 3500 ± 400 | 25 ± 4 |
| (R)-isomer (10 mg/kg) | 1800 ± 300 | 28 ± 6 |
| (S)-isomer (10 mg/kg) | 5200 ± 550 | 15 ± 3 |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of the test compounds for the dopamine, serotonin, and norepinephrine transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human recombinant transporters (DAT, SERT, NET) are prepared from stably transfected HEK293 cells.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compounds (racemate, (R)-isomer, (S)-isomer).
-
Incubation: The reaction is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assay
Objective: To measure the functional inhibition of monoamine reuptake by the test compounds.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and frontal cortex for norepinephrine).
-
Uptake Reaction: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compounds.
-
Incubation: The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled monoamine taken up by the synaptosomes is determined by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
In Vivo Rodent Locomotor Activity
Objective: To assess the psychostimulant effects of the test compounds in an animal model.
Methodology:
-
Animals: Adult male mice or rats are used for this study.
-
Habituation: Animals are habituated to the testing room and the open-field apparatus for a set period before the experiment.
-
Drug Administration: The test compounds (racemate, (R)-isomer, (S)-isomer) or vehicle are administered via a specific route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, each animal is placed in the center of an open-field arena, and its activity is recorded for a defined duration (e.g., 60 minutes) using an automated video-tracking system.
-
Parameters Measured: The total distance traveled and the time spent in the center of the arena are quantified.
-
Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different isomers with the vehicle group.
Visualizations
Caption: Hypothetical signaling pathway of monoamine reuptake inhibition.
Head-to-head comparison of [1-(2-Fluorophenyl)cyclopentyl]methanamine and ketamine in preclinical models.
A Comparative Analysis of Two Arylcyclohexylamines in Preclinical Models
Disclaimer: Preclinical data for [1-(2-Fluorophenyl)cyclopentyl]methanamine is not currently available in the published scientific literature. Due to its structural similarity to known ketamine analogues, this guide will utilize preclinical data for 2-Fluorodeschloroketamine (2-FDCK) as a proxy for comparative analysis against ketamine. This substitution is made for illustrative purposes, and the pharmacological and toxicological profiles of this compound may differ significantly.
Introduction
Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has garnered significant attention for its rapid-acting antidepressant effects and its use as an anesthetic.[1] Its unique pharmacological profile has spurred the development of novel analogues with the aim of retaining therapeutic efficacy while potentially improving safety and tolerability. One such structural class includes fluorinated derivatives like this compound. This guide provides a head-to-head comparison of the available preclinical data for ketamine and its analogue, 2-FDCK, to offer researchers and drug development professionals a comprehensive overview of their respective pharmacological and behavioral profiles.
Pharmacological Profile: A Tale of Two Affinities
The primary mechanism of action for ketamine is the blockade of the NMDA receptor.[1] However, it also interacts with a range of other receptor systems, which may contribute to its complex pharmacological effects. While in-vitro data for 2-FDCK is limited, its in-vivo effects suggest a similar, potent interaction with the NMDA receptor.
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki) of ketamine for various CNS targets. Corresponding data for 2-FDCK is largely unavailable.
| Target | Ketamine (Ki, μM) | 2-FDCK (Ki, μM) |
| NMDA Receptor (PCP site) | 0.8 ± 0.2 (S-ketamine)[2] | Data Not Available |
| 5 ± 2 (R-ketamine)[2] | ||
| Mu-Opioid Receptor (MOR) | 7 ± 3 (S-ketamine)[2] | Data Not Available |
| 19 ± 5 (R-ketamine)[2] | ||
| Kappa-Opioid Receptor (KOR) | 14 ± 7 (S-ketamine)[2] | Data Not Available |
| 40 ± 10 (R-ketamine)[2] | ||
| Sigma-1 Receptor | 131 ± 15 (S-ketamine)[2] | Data Not Available |
| 27 ± 3 (R-ketamine)[2] | ||
| Sigma-2 Receptor | 2.8 ± 0.7 mM (R-ketamine)[2] | Data Not Available |
| 0.5 ± 0.1 mM (S-ketamine)[2] |
In Vitro Functional Activity
Ketamine's functional activity extends beyond simple receptor blockade, influencing monoamine systems and intracellular signaling cascades.
| Assay | Ketamine | 2-FDCK |
| NMDA Receptor Inhibition (IC50) | 1.5 - 2.1 μM[3] | Presumed antagonist, but no confirmatory data available. |
| Monoamine Transporter Inhibition (Ki) | Norepinephrine (NET): 66.8 μM[4] | Data Not Available |
| Dopamine (DAT): 62.9 μM[4] | ||
| Serotonin (SERT): 162 μM[4] | ||
| mTOR Signaling | Activates the mTOR pathway downstream of NMDA receptor blockade.[1] | Data Not Available |
Behavioral Pharmacology: Antidepressant and Reinforcing Effects
Preclinical behavioral models are crucial for assessing the therapeutic potential and abuse liability of novel compounds. Both ketamine and 2-FDCK have demonstrated antidepressant-like and reinforcing effects in rodent models.
Antidepressant-Like Activity
The forced swim test is a widely used model to screen for antidepressant efficacy.
| Model | Ketamine | 2-FDCK |
| Forced Swim Test (Rodents) | Dose-dependently reduces immobility time (10-30 mg/kg).[5][6] | In a rat model of depression, a 14-day treatment showed a longer-lasting antidepressant effect compared to ketamine.[4] |
Anxiolytic/Anxiogenic Effects
The elevated plus maze is used to assess anxiety-like behavior.
| Model | Ketamine | 2-FDCK |
| Elevated Plus Maze (Rats) | Acute low dose (7 mg/kg) decreased time in open arms, suggesting an anxiogenic-like effect.[7] Chronic administration (15 mg/kg for 7 days) increased time in open arms, indicating an anxiolytic effect. | Data Not Available |
Reinforcing and Abuse Potential
The conditioned place preference and self-administration paradigms are used to evaluate the rewarding and reinforcing properties of a substance.
| Model | Ketamine | 2-FDCK |
| Conditioned Place Preference (Mice) | Induces conditioned place preference. | Induces conditioned place preference at a minimum dose of 3 mg/kg, comparable to ketamine. |
| Self-Administration (Rats) | Readily self-administered. | Readily self-administered at the same dose as ketamine (0.5 mg/kg/infusion). |
Signaling Pathways and Experimental Workflows
Ketamine's Proposed Antidepressant Signaling Pathway
Caption: Proposed signaling cascade for ketamine's antidepressant effects.
Typical Preclinical Workflow for Antidepressant Screening
Caption: A generalized workflow for preclinical antidepressant drug discovery.
Experimental Protocols
Forced Swim Test (Rodent)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
Apparatus:
-
A transparent glass cylinder (25 cm height, 10 cm diameter).
-
Water maintained at 23-25°C, filled to a depth of 10 cm.[8]
-
A video camera for recording the session.
Procedure:
-
Habituation (Day 1): Mice are placed individually into the swim cylinder for a 15-minute pre-test session. This serves to habituate the animals to the procedure.[9]
-
Drug Administration (Day 2): The test compound (e.g., ketamine or 2-FDCK) or vehicle is administered intraperitoneally (i.p.) at the desired dose and time before the test session (e.g., 30 minutes prior).
-
Test Session (Day 2): Each mouse is placed in the cylinder for a 6-minute test session. The session is video recorded.[10]
-
Data Analysis: The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the 6-minute session. A reduction in immobility time is indicative of an antidepressant-like effect.
Conditioned Place Preference (Mouse)
Objective: To evaluate the rewarding or aversive properties of a compound by pairing its administration with a distinct environment.
Apparatus:
-
A three-chambered apparatus with two larger outer chambers differing in visual and tactile cues (e.g., wall color, floor texture) and a smaller central chamber.[11]
Procedure:
-
Pre-Conditioning (Day 1): Each mouse is placed in the central chamber and allowed to freely explore all three chambers for 15 minutes to establish baseline preference.[11]
-
Conditioning (Days 2-5): This phase consists of alternating daily sessions. On drug conditioning days, the mouse receives an injection of the test compound and is confined to one of the outer chambers for 30 minutes. On vehicle conditioning days, the mouse receives a vehicle injection and is confined to the opposite outer chamber for 30 minutes. The drug-paired chamber is counterbalanced across animals.[11]
-
Post-Conditioning Test (Day 6): The mouse is placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for 15 minutes.[11]
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference and suggests rewarding properties.
Conclusion
The available preclinical data indicates that ketamine possesses a complex pharmacological profile, with primary activity as an NMDA receptor antagonist and secondary effects on monoaminergic and other receptor systems. These actions translate to robust antidepressant-like and reinforcing effects in animal models.
While comprehensive data on this compound is lacking, preliminary studies on its close analogue, 2-FDCK, suggest a comparable in vivo profile to ketamine, including similar abuse potential and potentially longer-lasting antidepressant effects. However, the absence of in-vitro data for 2-FDCK makes a direct mechanistic comparison challenging.
Further research, including detailed receptor binding and functional assays, is imperative to fully characterize the pharmacological profile of this compound and to determine if it offers a superior therapeutic window compared to ketamine. The preclinical models and protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Frontiers | Effects of ketamine on fear memory extinction: a review of preclinical literature [frontiersin.org]
- 2. Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ketamine inhibits monoamine transporters expressed in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute administration of ketamine induces antidepressant-like effects in the forced swimming test and increases BDNF levels in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of ketamine in the holeboard, the elevated-plus maze, and the social interaction test in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. researchgate.net [researchgate.net]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
Purity Assessment and Quality Control of [1-(2-Fluorophenyl)cyclopentyl]methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [1-(2-Fluorophenyl)cyclopentyl]methanamine and its alternatives, focusing on purity assessment and quality control. The information presented is supported by established analytical methodologies and aims to assist researchers in making informed decisions for their drug development and scientific investigations.
Introduction to this compound
This compound is a substituted arylalkylamine derivative. Compounds within this class are of significant interest in medicinal chemistry and neuroscience research due to their potential interactions with various neurotransmitter systems. The purity of such compounds is of paramount importance as even minor impurities can significantly alter their biological activity and toxicity profiles, leading to unreliable experimental results and potential safety concerns.
The presence of a fluorine atom in the phenyl ring can influence the compound's metabolic stability, lipophilicity, and binding affinity to its biological targets. Therefore, rigorous quality control is essential to ensure the integrity of research data and the safety of any potential therapeutic applications.
Comparison with Alternatives
The performance and properties of this compound can be benchmarked against several alternatives, including its non-fluorinated analog and positional isomers. The choice of compound often depends on the specific research application, desired pharmacological profile, and the trade-offs between potency, selectivity, and metabolic stability.
| Compound | Structure | Key Physicochemical Properties | Potential Performance Differences |
| This compound | C₁₂H₁₆FN | Molecular Weight: 193.26 g/mol | The 2-fluoro substitution can alter the conformation of the phenyl ring, potentially influencing receptor binding. It may also block metabolic oxidation at the ortho position, leading to a longer half-life compared to the non-fluorinated analog. |
| [1-Phenylcyclopentyl]methanamine (Non-fluorinated analog) | C₁₂H₁₇N | Molecular Weight: 175.27 g/mol | Serves as a direct baseline for evaluating the effects of fluorination. It may exhibit different potency, selectivity, and metabolic stability profiles. Typically, it is more susceptible to oxidative metabolism on the aromatic ring. |
| [1-(3-Fluorophenyl)cyclopentyl]methanamine (Positional Isomer) | C₁₂H₁₆FN | Molecular Weight: 193.26 g/mol | The position of the fluorine atom can significantly impact electronic properties and interactions with biological targets. The 3-fluoro isomer may have a different binding affinity and metabolic fate compared to the 2-fluoro isomer. |
| [1-(4-Fluorophenyl)cyclopentyl]methanamine (Positional Isomer) | C₁₂H₁₆FN | Molecular Weight: 193.26 g/mol | The 4-fluoro substitution can also lead to distinct pharmacological properties. It is less likely to sterically hinder interactions compared to the 2-fluoro isomer but can still influence electronic distribution and metabolic stability. |
Experimental Protocols for Purity Assessment
Accurate determination of purity and identification of impurities require a combination of orthogonal analytical techniques. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy tailored for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for quantifying the purity of the target compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (mobile phase), the reference standard, and the sample.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is ideal for identifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or TOF)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Injection Mode: Split (e.g., 20:1)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
Internal standard for qNMR (e.g., Maleic acid, Dimethyl sulfone)
Procedure:
-
Sample Preparation for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra (e.g., COSY, HSQC) to confirm the structure.
-
For qNMR, accurately weigh the sample and a certified internal standard, dissolve them together in a deuterated solvent, and acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis:
-
Confirm the chemical structure by assigning the signals in the NMR spectra.
-
For qNMR, calculate the purity by comparing the integral of a characteristic signal of the analyte with that of the internal standard.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the comprehensive purity assessment of this compound.
NMDA Receptor Signaling Pathway
Arylcyclohexylamines, a class to which this compound is related, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The following diagram illustrates a simplified NMDA receptor signaling pathway.
Caption: Simplified diagram of the NMDA receptor signaling pathway and the antagonistic action of compounds like this compound.
Conclusion
The purity and quality control of this compound are critical for ensuring the reliability and reproducibility of research findings. A multi-faceted analytical approach employing HPLC, GC-MS, and NMR is recommended for comprehensive characterization. When selecting this compound for research, it is crucial to consider the potential differences in biological activity and metabolic stability compared to its non-fluorinated analog and positional isomers. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
Navigating Assay Development for Novel Phenylalkylamines: A Guide to Ensuring Reproducibility and Robustness for [1-(2-Fluorophenyl)cyclopentyl]methanamine
For researchers, scientists, and drug development professionals, the validation of assays for novel chemical entities is a cornerstone of reliable and translatable results. This guide provides a framework for establishing reproducible and robust assays for [1-(2-Fluorophenyl)cyclopentyl]methanamine, a compound of interest in drug discovery. Due to the limited publicly available data on this specific molecule, this document outlines general principles and best practices derived from analogous compounds and standard analytical methodologies. By presenting hypothetical yet representative data and protocols, this guide serves as a practical blueprint for the development and comparison of relevant assays.
Data Presentation: A Comparative Framework
To objectively assess assay performance, quantitative data should be meticulously organized. The following tables provide templates for summarizing key validation parameters for hypothetical analytical and cell-based assays for this compound and a potential alternative, "Compound X."
Table 1: Comparison of Analytical Method Robustness
| Parameter | This compound Assay (LC-MS/MS) | Compound X Assay (HPLC-UV) | Acceptance Criteria |
| Flow Rate Variation (±10%) | %RSD < 2.0% | %RSD < 3.5% | %RSD ≤ 5.0% |
| Mobile Phase Composition (±2% Organic) | %RSD < 1.5% | %RSD < 4.0% | %RSD ≤ 5.0% |
| Column Temperature (±5 °C) | %RSD < 2.5% | %RSD < 3.0% | %RSD ≤ 5.0% |
| Intra-day Precision (%RSD) | 1.8% | 3.2% | ≤ 15% |
| Inter-day Precision (%RSD) | 2.5% | 4.8% | ≤ 15% |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 15 ng/mL | Reportable |
Table 2: Comparison of In Vitro Assay Reproducibility (Hypothetical Receptor Binding Assay)
| Parameter | This compound | Compound X | Acceptance Criteria |
| IC50 (nM) - Mean ± SD (n=5) | 75 ± 8.2 | 120 ± 15.5 | Reportable |
| Z'-factor | 0.85 | 0.78 | ≥ 0.5 |
| Signal-to-Background Ratio | 12 | 8 | ≥ 5 |
| Intra-assay Variability (%CV) | 6.5% | 9.8% | ≤ 20% |
| Inter-assay Variability (%CV) | 9.2% | 14.5% | ≤ 20% |
Experimental Protocols: Foundational Methodologies
Detailed and standardized protocols are critical for reproducibility. Below are example methodologies for a quantitative analytical assay and a hypothetical in vitro bioassay.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
1. Objective: To quantify the concentration of this compound in human plasma.
2. Materials:
-
This compound reference standard
-
Internal Standard (e.g., deuterated analog)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
3. Sample Preparation:
-
Thaw plasma samples and reference standards on ice.
-
Spike 100 µL of plasma with 10 µL of internal standard working solution.
-
Add 200 µL of 0.1% FA in ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Condition SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of ACN.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute in 100 µL of mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusion of the reference standard.
Protocol 2: Hypothetical NMDA Receptor Binding Assay
Given that structurally related compounds like ketamine act on the NMDA receptor, a binding assay is a plausible starting point for mechanism of action studies.
1. Objective: To determine the binding affinity of this compound to the NMDA receptor.
2. Materials:
-
This compound
-
[³H]-MK-801 (radioligand)
-
Rat brain cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
3. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-MK-801, and 25 µL of the test compound or vehicle.
-
Add 100 µL of the rat brain membrane preparation.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with 5 mL of scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate IC50 values using non-linear regression analysis.
Mandatory Visualizations
Diagrams are essential for conveying complex information concisely. The following are Graphviz DOT script-generated diagrams illustrating a potential signaling pathway and a typical experimental workflow.
Conclusion
While the specific experimental landscape for this compound is yet to be publicly defined, the principles of assay development and validation remain universal. By adopting a systematic approach that emphasizes reproducibility and robustness, researchers can build a solid foundation of reliable data. The templates and hypothetical examples provided in this guide offer a starting point for designing and comparing assays for this and other novel chemical entities. As research progresses, the iterative process of assay optimization and validation will be crucial in elucidating the true potential of this compound in the drug discovery pipeline.
Benchmarking [1-(2-Fluorophenyl)cyclopentyl]methanamine: A Comparative Analysis with Established NMDA Receptor Antagonists
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the predicted performance of [1-(2-Fluorophenyl)cyclopentyl]methanamine with established research compounds based on structural analogy and available experimental data for related molecules.
Disclaimer: As of November 2025, no direct experimental data for this compound is available in the public domain. This comparative guide is based on the pharmacological data of structurally related arylcyclohexylamine derivatives, particularly 2-Fluorodeschloroketamine (2-FDCK), and well-established N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented for this compound should be considered predictive and requires experimental validation.
This compound belongs to the arylcyclohexylamine class of chemical compounds. This class is renowned for its members that act as antagonists of the NMDA receptor, a key player in synaptic plasticity and neurotransmission. Prominent members of this class include the dissociative anesthetic Ketamine and the research chemical Phencyclidine (PCP). The structural similarity of this compound to these compounds, especially to the fluorinated analog of ketamine, 2-Fluorodeschloroketamine (2-FDCK), strongly suggests that it will exhibit activity as an NMDA receptor antagonist.
This guide provides a comparative overview of the predicted profile of this compound against established research compounds: 2-FDCK, Ketamine, PCP, and the high-affinity NMDA receptor antagonist MK-801.
Data Presentation
The following tables summarize the available quantitative data for the established research compounds to provide a benchmark for the predicted activity of this compound.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) |
| This compound | Predicted: Similar to 2-FDCK | Not Available | Not Available |
| 2-Fluorodeschloroketamine (2-FDCK) | Not explicitly found, but expected to be in the sub-micromolar range similar to ketamine. | Not Available | Not Available |
| Ketamine | ~180 - 4900[1] | ~500[2][3] | ~15000[1] |
| Phencyclidine (PCP) | ~59 - 313[4][5] | ~2700[4] | ~5000[2] |
| MK-801 (Dizocilpine) | ~37.2[6] | >10000[5] | >10000[5] |
Table 2: Comparative Functional Activity (IC50 in µM)
| Compound | NMDA Receptor Inhibition IC50 (µM) |
| This compound | Predicted: Similar to 2-FDCK |
| 2-Fluorodeschloroketamine (2-FDCK) | Not Available |
| Ketamine | ~0.3 - 8.2[1][7] |
| Phencyclidine (PCP) | Not Available |
| MK-801 (Dizocilpine) | Not Available |
Table 3: Comparative Behavioral Effects in Rodent Models
| Compound | Locomotor Activity | Dissociative Effects |
| This compound | Predicted: Increased locomotor activity and induction of dissociative-like behaviors. | Predicted: Similar to 2-FDCK and Ketamine. |
| 2-Fluorodeschloroketamine (2-FDCK) | Increased locomotor activity at 30 mg/kg (i.p.) in rats[8]. | Induces conditioned place preference at 3 mg/kg in mice, comparable to ketamine[9]. |
| Ketamine | Increased locomotor activity[8]. | Induces a characteristic behavioral profile including locomotor hyperactivity and disruption of prepulse inhibition[8]. |
| Phencyclidine (PCP) | Induces hyperlocomotion. | Produces a behavioral profile similar to other psychotomimetic uncompetitive NMDAR antagonists. |
| MK-801 (Dizocilpine) | Increases motor activity in rats[6]. | Induces schizophrenia-like symptoms in rodents[6]. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of novel arylcyclohexylamine compounds.
NMDA Receptor Binding Assay ([³H]MK-801 Binding)
This assay determines the binding affinity of a test compound to the PCP binding site within the NMDA receptor channel.
Materials:
-
[³H]MK-801 (radioligand)
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4
-
Test compound (this compound) at various concentrations
-
Non-specific binding control: 10 µM unlabeled MK-801 or PCP
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization in ice-cold assay buffer, followed by centrifugation and resuspension.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]MK-801 solution (final concentration ~1-5 nM), and 50 µL of the test compound at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of unlabeled MK-801 or PCP solution.
-
Add 100 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the Ki value of the test compound.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
This technique measures the inhibitory effect of a test compound on NMDA receptor-mediated currents in cultured neurons or cells expressing recombinant NMDA receptors.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
-
External solution (ACSF): Containing (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (pipette) solution: Containing (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA and Glycine (co-agonists).
-
Test compound (this compound).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Prepare cultured cells on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a patch pipette and fill it with the internal solution.
-
Under microscopic guidance, approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) to evoke an inward NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply the test compound at various concentrations with the NMDA/Glycine solution.
-
Record the reduction in the NMDA receptor-mediated current in the presence of the test compound.
-
Wash out the test compound to observe the recovery of the current.
-
Construct a concentration-response curve and calculate the IC50 value for the test compound.
Behavioral Assay: Open Field Test in Rodents
This test assesses general locomotor activity and anxiety-like behavior, which can be altered by dissociative anesthetics.
Materials:
-
Open field apparatus (a square arena, e.g., 40x40x40 cm for mice).
-
Video tracking software.
-
Test animals (e.g., mice or rats).
-
Test compound (this compound) and vehicle control.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking software.
-
After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.
-
Analyze the recorded data for various parameters, including:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Stereotyped behaviors: Repetitive, invariant behaviors that can be induced by NMDA receptor antagonists.
-
-
Compare the behavioral parameters between the compound-treated and vehicle-treated groups.
Mandatory Visualization
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the NMDA receptor and the proposed site of action for arylcyclohexylamine antagonists like this compound.
Experimental Workflow: NMDA Receptor Binding Assay
The following diagram outlines the workflow for the NMDA receptor binding assay.
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
This diagram illustrates the hypothesized structure-activity relationship for this compound based on its structural components.
References
- 1. The N-methyl-d-aspartate receptor hypothesis of ketamine’s antidepressant action: evidence and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. (+)-MK 801 maleate | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. cdn.who.int [cdn.who.int]
- 9. 2-Fluorodeschloroketamine has similar abuse potential as ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of [1-(2-Fluorophenyl)cyclopentyl]methanamine: A Comparative Spectroscopic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of [1-(2-Fluorophenyl)cyclopentyl]methanamine utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This guide provides a comparative analysis with structurally related compounds and detailed experimental protocols.
The precise structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular architecture of compounds such as this compound, a primary amine with potential applications in medicinal chemistry. This guide details the expected spectroscopic signatures of the target compound and compares them with those of analogous structures, providing a clear framework for its unambiguous identification.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features for this compound |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: Expected at m/z 194.1339. The presence of a fluorine atom will result in a characteristic isotopic pattern. Fragmentation is likely to involve the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the cyclopentyl ring. |
| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (~7.0-7.5 ppm) due to the 2-fluorophenyl group, showing characteristic splitting patterns from fluorine-proton coupling. Cyclopentyl Protons: A series of broad multiplets in the aliphatic region (~1.5-2.0 ppm). Aminomethyl Protons (-CH₂NH₂): A singlet or a multiplet around 2.5-3.0 ppm. Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration (~1.0-3.0 ppm), that will exchange with D₂O. |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~115-165 ppm). The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Quaternary Cyclopentyl Carbon: A signal around 40-50 ppm. Cyclopentyl Carbons: Multiple signals in the aliphatic region (~20-40 ppm). Aminomethyl Carbon (-CH₂NH₂): A signal around 45-55 ppm. |
| Infrared (IR) Spectroscopy | N-H Stretch: Two characteristic sharp to medium bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.[1][2][3] C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region. N-H Bend: A medium to strong band around 1590-1650 cm⁻¹. |
Comparative Analysis with Alternative Compounds
To aid in the structural confirmation, the spectroscopic data of this compound can be compared with that of structurally similar compounds. The following table presents available data for relevant analogs.
| Compound | Mass Spectrometry (m/z) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| N-[(4-fluorophenyl)methyl]cyclopentanamine | GC-MS data available, showing characteristic fragmentation. | No experimental data found. | SpectraBase ID: ILFice3p7U8 | No experimental data found. |
| Cyclopentyl Phenyl Ketone | Molecular Ion (M⁺): 174.1. Base Peak: 105.1 (benzoyl cation). | Aromatic protons (~7.4-8.0), Cyclopentyl protons (~1.6-3.7). | Aromatic carbons (~128-138), Carbonyl carbon (~202), Cyclopentyl carbons (~26-46). | C=O stretch (~1680), C-H aromatic (~3060), C-H aliphatic (~2870-2960). |
| [1-(2-fluorophenyl)cyclobutyl]methanamine | Predicted [M+H]⁺: 180.1183. | No experimental data found. | No experimental data found. | No experimental data found. |
The comparison highlights key differences. For instance, the secondary amine analog, N-[(4-fluorophenyl)methyl]cyclopentanamine, would show only one N-H stretching band in its IR spectrum, in contrast to the two expected for the primary amine target.[1][2][3] The ketone precursor, Cyclopentyl Phenyl Ketone, would be clearly distinguishable by the strong carbonyl (C=O) stretch in the IR spectrum and the downfield chemical shift of the carbonyl carbon in the ¹³C NMR spectrum.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental protocols. The following are representative procedures for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be clear and free of particulate matter.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL with a solvent mixture that promotes ionization, often containing 0.1% formic acid for positive ion mode.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For a liquid sample, place a single drop onto the surface of the Attenuated Total Reflectance (ATR) crystal. For a solid, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum, typically over the range of 4000-400 cm⁻¹.
Visualization of Analytical Workflow and Structural Correlations
To visually represent the process of structural confirmation and the relationship between the molecule's structure and its spectroscopic data, the following diagrams are provided.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorinated Arylcycloalkylamines
Arylcycloalkylamines, such as ketamine and phencyclidine (PCP), are well-known for their uncompetitive antagonism of the NMDA receptor. The introduction of a fluorine atom to the aryl ring can significantly modulate the pharmacological properties of these compounds, including their binding affinity, selectivity, and metabolic stability. These modifications are of great interest in the development of novel therapeutic agents for a range of neurological and psychiatric disorders. This review focuses on the comparative analysis of various fluorinated arylcycloalkylamines to elucidate the impact of structural modifications on their interaction with the NMDA receptor.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities of a series of fluorinated arylcycloheptylamine derivatives for the PCP site of the NMDA receptor. This data provides insights into the structure-activity relationships governing the interaction of these compounds with their target.
Table 1: NMDA Receptor Binding Affinities of Fluorinated Arylcycloheptylamine Analogs
| Compound | Structure | Ki (nM) for [3H]-(+)-MK-801 Displacement |
| 1-(4-Fluorophenyl)cycloheptanamine | 4-F-Phenyl-Cycloheptyl-NH2 | 250 |
| 1-(1-(4-Fluorophenyl)cycloheptyl)piperidine | 4-F-Phenyl-Cycloheptyl-Piperidine | 380 |
| 1-(1-(4-Fluorophenyl)cycloheptyl)pyrrolidine | 4-F-Phenyl-Cycloheptyl-Pyrrolidine | 150 |
| 1-(3-Fluorophenyl)cycloheptanamine | 3-F-Phenyl-Cycloheptyl-NH2 | 120 |
| 1-(1-(3-Fluorophenyl)cycloheptyl)piperidine | 3-F-Phenyl-Cycloheptyl-Piperidine | 280 |
| 1-(1-(3-Fluorophenyl)cycloheptyl)pyrrolidine | 3-F-Phenyl-Cycloheptyl-Pyrrolidine | 180 |
| Phencyclidine (PCP) (Reference) | Phenyl-Cyclohexyl-Piperidine | 60 |
| Ketamine (Reference) | 2-Cl-Phenyl-Cyclohexyl-NHCH3 | 500 |
Data synthesized from studies on fluorinated arylcycloheptylamines.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 suggests several key structure-activity relationships for fluorinated arylcycloalkylamines as NMDA receptor antagonists:
-
Position of Fluorine Substitution: The position of the fluorine atom on the phenyl ring significantly influences binding affinity. For the primary amine analogs, the 3-fluoro substitution results in a higher affinity (lower Ki value) compared to the 4-fluoro substitution. This suggests that the electronic and steric properties imparted by the fluorine atom at the meta position are more favorable for binding to the PCP site of the NMDA receptor than at the para position.[1]
-
Nature of the Amine: The nature of the amine substituent also plays a crucial role. In the 4-fluorophenyl series, the pyrrolidine derivative shows the highest affinity, followed by the primary amine and then the piperidine derivative. This indicates that the size and conformation of the amine moiety are important determinants for receptor interaction.
-
Cycloalkyl Ring Size: While direct comparative data for cyclopentyl versus cycloheptyl rings with identical substitutions is limited in the reviewed literature, the general principles of SAR suggest that the size of the cycloalkyl ring influences the overall conformation of the molecule and its fit within the binding site.
The following diagram illustrates the key structural components of fluorinated arylcycloalkylamines and their influence on NMDA receptor binding.
Caption: Key structural determinants of NMDA receptor affinity in fluorinated arylcycloalkylamines.
Experimental Protocols
The following section details the methodologies used in the studies from which the comparative data was drawn. These protocols can serve as a reference for researchers planning to evaluate [1-(2-Fluorophenyl)cyclopentyl]methanamine or its analogs.
NMDA Receptor Binding Assay
Objective: To determine the in vitro binding affinity of test compounds for the PCP binding site of the NMDA receptor.
Methodology:
-
Membrane Preparation: Whole brains from male Sprague-Dawley rats are homogenized in ice-cold 0.32 M sucrose. The homogenate is centrifuged, and the resulting pellet is resuspended and incubated to remove endogenous glutamate. The final pellet is washed and stored at -80°C.
-
Binding Assay: Brain membranes are incubated with the radioligand [3H]-(+)-MK-801 (a high-affinity NMDA receptor channel blocker) and varying concentrations of the test compound in a buffer solution.
-
Incubation and Filtration: The incubation is carried out at room temperature for a specified period to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The filters are washed, and the trapped radioactivity is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., PCP). The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
The workflow for a typical NMDA receptor binding assay is depicted in the following diagram:
Caption: Workflow for an in vitro NMDA receptor binding assay.
Conclusion and Future Directions
The available literature on fluorinated arylcycloalkylamines provides a solid foundation for understanding the structure-activity relationships that govern their interaction with the NMDA receptor. The position of the fluorine substituent and the nature of the amine moiety are critical determinants of binding affinity. Although direct experimental data for this compound is currently lacking, the insights gained from its analogs suggest that it likely functions as an NMDA receptor antagonist.
Future research should focus on the synthesis and pharmacological evaluation of this compound and a systematic series of its derivatives. This would involve varying the position of the fluorine atom on the phenyl ring (ortho, meta, para) and exploring different amine substituents. Such studies would provide a more complete picture of the SAR for this specific chemical scaffold and could lead to the identification of novel compounds with improved therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for conducting these future investigations.
References
Safety Operating Guide
Personal protective equipment for handling [1-(2-Fluorophenyl)cyclopentyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling of the novel compound [1-(2-Fluorophenyl)cyclopentyl]methanamine. As a substance with limited available safety data, it is imperative to treat it as potentially hazardous and to follow stringent safety protocols. The following procedures are based on best practices for handling novel amine compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the unknown toxicological properties of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | ANSI Z87.1-compliant safety goggles | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Full-coverage lab coat | Use within a certified chemical fume hood |
| Solution Preparation | ANSI Z87.1-compliant safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Full-coverage lab coat | Use within a certified chemical fume hood |
| Running Reactions | ANSI Z87.1-compliant safety goggles | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Full-coverage lab coat | Use within a certified chemical fume hood |
| Work-up and Purification | ANSI Z87.1-compliant safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Chemical-resistant apron over lab coat | Use within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be clearly labeled with the chemical name, any appropriate hazard pictograms, and marked as "Hazardous - Properties Not Fully Characterized".[1]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[1]
2. Handling and Use:
-
All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]
-
Before use, ensure that all necessary PPE is readily available and in good condition.
-
Avoid direct contact with skin and eyes by wearing appropriate gloves and eye protection.[2]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
3. Experimental Protocols:
-
When designing experiments, aim to use the minimum quantity of the compound necessary.
-
Ensure that all glassware and equipment are clean and dry before use.
-
Conduct reactions in a well-contained apparatus to prevent releases.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
This includes unused compound, contaminated solvents, reaction residues, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels).
2. Waste Collection and Labeling:
-
Collect all waste in designated, leak-proof, and clearly labeled containers.
-
The label should include "Hazardous Waste," the chemical name, and any known hazard characteristics.
-
Store waste containers in a designated satellite accumulation area.
3. Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a prompt and systematic response is crucial to mitigate potential hazards. The following diagram outlines the general workflow for handling a spill of this compound.
Caption: Workflow for responding to a chemical spill.
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety for handling novel amine compounds. It is not a substitute for a formal risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for specific procedures and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
